1-Methoxy-3-phenoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-3-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-14-12-8-5-9-13(10-12)15-11-6-3-2-4-7-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVXNDCIOLXDFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061851 | |
| Record name | Benzene, 1-methoxy-3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1655-68-1 | |
| Record name | 1-Methoxy-3-phenoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1655-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenoxyanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methoxy-3-phenoxybenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-methoxy-3-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-methoxy-3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-phenoxyanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENOXYANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M0VG5IZH1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methoxy-3-phenoxybenzene: Molecular Structure and Weight
Introduction
1-Methoxy-3-phenoxybenzene, also known by synonyms such as 3-phenoxyanisole and m-methoxyphenyl phenyl ether, is an aromatic ether with the chemical formula C₁₃H₁₂O₂.[1][2][3] This compound serves as a crucial building block and intermediate in the synthesis of more complex organic molecules.[2] Its utility spans various research and development sectors, including pharmaceuticals and agricultural chemicals, where its specific arrangement of functional groups influences biological activity and chemical reactivity.[2][4] This guide provides a detailed technical overview of its molecular structure, molecular weight, and the analytical methodologies employed for its characterization, tailored for researchers and professionals in drug development and chemical synthesis.
Molecular Structure and Physicochemical Properties
The structure of this compound consists of a central benzene ring substituted with a methoxy group (-OCH₃) and a phenoxy group (-OC₆H₅) at positions 1 and 3, respectively. This arrangement of a phenyl ether and a methyl ether on the same aromatic core imparts a unique combination of polarity and hydrophobicity.
The molecule's geometry is non-planar due to the rotational freedom of the ether linkages. The presence of two ether oxygen atoms introduces polar character, making them potential hydrogen bond acceptors.[5] However, the two bulky aromatic rings dominate the structure, resulting in poor aqueous solubility and a preference for organic solvents like DMSO.[1][5]
Structural Representation:
A 2D representation of this compound.
Key Physicochemical Data
A summary of the core physicochemical properties is presented below, providing essential data for experimental design and computational modeling.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 1655-68-1 | [1][2][3][6] |
| Molecular Formula | C₁₃H₁₂O₂ | [1][2][3] |
| Average Molecular Weight | 200.23 g/mol | [1][2][3] |
| Monoisotopic Mass | 200.0837 Da | [1][3] |
| Density | 1.088 g/cm³ | [5][7] |
| Boiling Point | 294.1 °C at 760 mmHg | [5][7] |
| Flash Point | 115.7 °C | [5][7] |
| Solubility | Soluble in DMSO; Insoluble in water | [1][5] |
| LogP | 3.4 - 3.9 | [3][5][6] |
Molecular Weight Determination
The molecular weight of a compound is a fundamental property, critical for stoichiometric calculations in synthesis and for structural elucidation. It is expressed in two primary forms: the average molecular weight and the monoisotopic mass.
-
Average Molecular Weight: This is calculated using the weighted average of the natural abundances of the isotopes of each element in the molecule. For C₁₃H₁₂O₂, this value is approximately 200.23 g/mol .[1][2][3] It is the relevant value for macroscopic calculations involving bulk material.
-
Monoisotopic Mass: This is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O). The monoisotopic mass of this compound is 200.0837 Da.[1][3] This is the value that is precisely measured by high-resolution mass spectrometry.
Experimental Verification: Mass Spectrometry
Mass spectrometry (MS) is the definitive analytical technique for determining the molecular weight of a compound. The causality behind this choice lies in its ability to measure the mass-to-charge ratio (m/z) of ionized molecules with high precision.
In a typical Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound, the molecule is ionized, most commonly via electron ionization (EI). This process generates a molecular ion (M⁺), whose m/z value corresponds to the molecular weight. For this compound, the molecular ion peak is observed at an m/z of 200, confirming its mass.[3] Furthermore, the fragmentation pattern produced during ionization provides structural information that serves as a molecular fingerprint, validating the identity of the compound.
Workflow for Structural and Molecular Weight Characterization
A robust, self-validating workflow is essential for the unambiguous characterization of a chemical entity like this compound. The following diagram and protocol outline a standard procedure that integrates chromatographic separation with spectroscopic analysis.
Caption: Workflow for the characterization of this compound.
Protocol: GC-MS Analysis
This protocol describes a standard method for confirming the identity and purity of this compound.
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL solution.
-
Instrument Setup:
-
Gas Chromatograph (GC): Equip with a non-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for instance, starting at 100 °C, holding for 2 minutes, then ramping at 10 °C/min to 280 °C and holding for 5 minutes.
-
Injector: Set to 250 °C in splitless mode.
-
Mass Spectrometer (MS): Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Acquire data in full scan mode over a mass range of m/z 40-400.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: The GC separates the sample components based on their boiling points and interactions with the column's stationary phase. As this compound elutes from the column, it enters the MS detector.
-
Data Analysis (Self-Validation):
-
Retention Time: Note the retention time of the primary peak. This should be consistent across runs.
-
Mass Spectrum: Extract the mass spectrum of the main peak.
-
Molecular Ion: Verify the presence of the molecular ion peak at m/z 200.[3]
-
Fragmentation Pattern: Analyze the key fragment ions. Common fragments for diaryl ethers include ions corresponding to the phenoxy group (m/z 93) and the methoxyphenyl group (m/z 107/108).
-
Database Comparison: The trustworthiness of the identification is established by comparing the acquired spectrum against an authoritative spectral library, such as the NIST Mass Spectral Library. A high match score provides strong confirmation of the compound's identity.
-
Conclusion
This compound is a well-defined aromatic compound with a molecular formula of C₁₃H₁₂O₂ and an average molecular weight of 200.23 g/mol .[1][2][3] Its structure, featuring a methoxy and a phenoxy group in a meta-arrangement on a benzene ring, is readily confirmed using standard analytical techniques. The definitive method for determining its molecular weight and verifying its structure is mass spectrometry, which identifies the precise molecular ion peak and a characteristic fragmentation pattern. The robust workflow detailed in this guide provides a reliable framework for researchers to ensure the identity and purity of this important chemical intermediate, underpinning the scientific integrity of its application in further research and development.
References
- 1. Buy this compound | 1655-68-1 | >98% [smolecule.com]
- 2. Buy this compound | 1655-68-1 | >98% [smolecule.com]
- 3. This compound | C13H12O2 | CID 74252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|CAS 1655-68-1 [benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. Benzene, 1-methoxy-3-phenoxy- | SIELC Technologies [sielc.com]
- 7. Benzene,1-methoxy-3-phenoxy- | CAS#:1655-68-1 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Methoxy-3-phenoxybenzene
Preamble: The Structural Elucidation Imperative
In the landscape of drug development and materials science, the precise characterization of molecular architecture is not merely a preliminary step but the bedrock upon which all subsequent research is built. 1-Methoxy-3-phenoxybenzene (CAS: 1655-68-1), a diaryl ether, represents a core structural motif found in numerous biologically active compounds and advanced polymers.[1] Its unique arrangement of a methoxy and a phenoxy group on a central benzene ring gives rise to a distinct electronic and conformational profile. Understanding this profile through spectroscopic analysis is paramount for predicting its reactivity, metabolic fate, and physical properties. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and field-proven insights. We will not only present the data but also explain the causal logic behind the spectral features, offering a self-validating framework for researchers in the field.
Molecular Identity and Structure
Before delving into its spectral signatures, it is essential to establish the molecule's fundamental identity.
-
IUPAC Name: this compound[1]
-
Synonyms: 3-Phenoxyanisole, m-Methoxyphenyl phenyl ether[2]
-
Molecular Formula: C₁₃H₁₂O₂[1]
-
Molecular Weight: 200.23 g/mol [1]
The structure, with a proposed atom numbering scheme for NMR assignment, is presented below. This numbering is crucial for unambiguously correlating spectral data to specific atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular puzzle with high confidence. While a publicly available, fully assigned experimental spectrum is elusive, we can predict the spectrum with a high degree of accuracy based on established principles of substituent effects.
Predicted ¹H NMR Spectrum
The asymmetry of the molecule means that nearly all aromatic protons are chemically distinct. The analysis hinges on understanding the electronic effects of the methoxy (-OCH₃) group, which is a strong electron-donating group (EDG), and the phenoxy (-OPh) group, which is also an electron-donating group, albeit slightly weaker.
Key Predictive Insights:
-
Methoxy Protons (H13): The three protons on the methyl group are highly shielded and will appear as a sharp singlet, typically in the range of 3.7-3.9 ppm.[3]
-
Aromatic Protons (Ring A): The -OCH₃ group strongly shields the ortho (C2, C6) and para (C4) positions. The -OPh group also provides shielding. This results in a complex upfield pattern for the protons on this ring compared to unsubstituted benzene (δ ≈ 7.3 ppm).
-
Aromatic Protons (Ring B): This ring is electronically similar to a simple phenol ether. The protons ortho and para to the ether linkage (H2', H6', H4') will be more shielded than the meta protons (H3', H5').
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Atom Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
|---|---|---|---|---|
| H13 | ~3.80 | Singlet (s) | 3H | Characteristic signal for a methoxy group attached to an aromatic ring.[3] |
| H5 | ~7.25 | Triplet (t) | 1H | The only proton on Ring A with two ortho proton neighbors, appearing as a triplet. |
| H2', H6' | ~7.10 | Multiplet (m) | 2H | Protons ortho to the ether linkage on Ring B, shifted upfield. |
| H4' | ~7.05 | Multiplet (m) | 1H | Proton para to the ether linkage on Ring B, most shielded proton on this ring. |
| H3', H5' | ~7.35 | Multiplet (m) | 2H | Protons meta to the ether linkage on Ring B, least shielded on this ring. |
| H2, H4, H6| ~6.60 - 6.75 | Multiplet (m) | 3H | Protons on Ring A are significantly shielded by two oxygen substituents. Their signals will be complex and overlapping in the most upfield region of the aromatic spectrum. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a direct count of the unique carbon atoms and insight into their electronic environment. Carbons attached to oxygen atoms will be significantly deshielded (shifted downfield).
Key Predictive Insights:
-
Quaternary Carbons: The four carbons directly bonded to oxygen (C1, C3, C1') and the substituted carbon on the phenoxy ring (C1') will appear as weak signals in the most downfield region of the aromatic spectrum.
-
Methoxy Carbon (C13): This sp³-hybridized carbon will be the most shielded, appearing significantly upfield around 55-60 ppm.[3]
-
Aromatic Carbons: The chemical shifts will be governed by the substituent effects. Carbons ortho and para to the oxygen atoms will be shielded relative to their unsubstituted counterparts, while the oxygen-bearing carbons will be strongly deshielded.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Atom Label | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
|---|---|---|
| C13 | ~55.3 | Typical shift for a methoxy carbon attached to an aromatic ring.[3] |
| C2, C4, C6 | ~101 - 110 | Highly shielded carbons on Ring A due to the strong electron-donating effects of two ortho/para oxygen atoms. |
| C5 | ~130.5 | Aromatic CH carbon on Ring A, shifted to a standard aromatic region. |
| C2', C6' | ~119.0 | Carbons ortho to the ether linkage on Ring B. |
| C4' | ~123.5 | Carbon para to the ether linkage on Ring B. |
| C3', C5' | ~129.8 | Carbons meta to the ether linkage on Ring B. |
| C1 | ~160.5 | Carbon attached to the methoxy group, strongly deshielded. |
| C3 | ~158.5 | Carbon attached to the phenoxy group, strongly deshielded. |
| C1' | ~157.0 | Carbon on Ring B attached to the ether oxygen, strongly deshielded. |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a spectrum with a spectral width of ~16 ppm, centered at ~6 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Co-add 16 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a spectrum with a spectral width of ~240 ppm, centered at ~120 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Co-add 1024 scans or more to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectra and reference the TMS signal to 0.00 ppm for ¹H and ¹³C. Integrate the ¹H signals and pick peaks for both spectra.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing definitive evidence for the presence of specific functional groups. For this compound, the key signatures will be those of the ether linkages and the aromatic rings.
Key Predictive Insights:
-
C-O Stretching: The most diagnostic peaks will be the strong C-O-C stretching vibrations of the two ether groups. Aryl-alkyl ethers (Ar-O-CH₃) show a strong asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. Diaryl ethers (Ar-O-Ar) show a strong, broad absorption around 1240 cm⁻¹. These will likely overlap to form a prominent feature in this region.[4]
-
Aromatic C=C Stretching: Multiple sharp, medium-intensity peaks are expected in the 1600-1450 cm⁻¹ region, characteristic of the benzene rings.
-
C-H Stretching: Aromatic C-H stretches will appear as a group of weaker peaks just above 3000 cm⁻¹. The sp³ C-H stretches of the methyl group will appear as sharper peaks just below 3000 cm⁻¹.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | Medium | C-H Stretch | sp³ C-H (Methyl) |
| 1600, 1580, 1490 | Medium-Strong, Sharp | C=C Stretch | Aromatic Ring |
| ~1240 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |
| ~1040 | Strong | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |
| 850 - 750 | Strong | C-H Bend (Out-of-plane) | Aromatic Substitution |
Experimental Protocol: FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and crucial structural information from its fragmentation pattern. The high-energy electron beam ionizes the molecule, and the resulting molecular ion often fragments in a predictable way.
Key Data and Interpretation:
-
Molecular Ion (M⁺•): The molecular weight is 200.23 g/mol . The EI-MS will show a clear molecular ion peak at a mass-to-charge ratio (m/z) of 200.[1][5]
-
Major Fragments: The fragmentation of diaryl ethers is well-characterized. The weakest bond is typically the C-O ether bond. Cleavage can occur on either side of the ether oxygen connecting the two rings.
-
m/z 157: This prominent peak corresponds to the loss of the CH₃O• radical (31 Da) followed by the loss of CO (28 Da) from the resulting ion, or another complex rearrangement. A more direct route could be the loss of a propyne radical from a rearranged intermediate, though loss of a C₃H₃ fragment is more likely. PubChem lists this as the 3rd highest peak.[1]
-
m/z 77: This is the classic phenyl cation ([C₆H₅]⁺), arising from the cleavage of the ether bond and loss of the methoxyphenoxy radical. This is a very common and indicative fragment for compounds containing an unsubstituted phenyl group.[1]
-
Table 4: Key Mass Spectrometry Data
| m/z | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 200 | [C₁₃H₁₂O₂]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound.[1] |
| 185 | [M - CH₃]⁺ | [C₁₂H₉O₂]⁺ | Loss of a methyl radical from the methoxy group. |
| 169 | [M - OCH₃]⁺ | [C₁₂H₉O]⁺ | Loss of a methoxy radical. |
| 107 | [M - OC₆H₅]⁺ | [C₇H₇O]⁺ | Cleavage of the diaryl ether C-O bond. |
| 77 | [C₆H₅]⁺ | Phenyl cation | Characteristic fragment from the phenoxy group.[1] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector: Set to 250°C with a split ratio of 50:1.
-
Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm DB-5ms).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV. Set the source temperature to 230°C.
-
Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-450.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
Conclusion: A Cohesive Spectroscopic Portrait
The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust spectroscopic fingerprint for this compound. The methoxy group is readily identified by its sharp singlet around 3.8 ppm in the ¹H NMR and its upfield carbon signal near 55 ppm in the ¹³C NMR. The dual aromatic systems give rise to complex but interpretable signals in the 6.6-7.4 ppm region of the proton spectrum. Infrared spectroscopy confirms the critical C-O ether linkages with strong absorptions around 1240 cm⁻¹, while mass spectrometry validates the molecular weight at m/z 200 and reveals a characteristic fragmentation pattern involving cleavage of the ether bonds. Together, these techniques provide a self-consistent and definitive characterization, indispensable for any researcher working with this important molecular scaffold.
References
- 1. This compound | C13H12O2 | CID 74252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-methoxy-3-phenoxy- | SIELC Technologies [sielc.com]
- 3. acdlabs.com [acdlabs.com]
- 4. infrared spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Full text of "EPA/NIH mass spectral data base: volume 2. molecular weights 186-273" [archive.org]
An In-Depth Technical Guide to the Biological Activity of 1-Methoxy-3-phenoxybenzene and Its Derivatives
Introduction
The diphenyl ether scaffold, characterized by two phenyl rings linked by an oxygen atom, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Within this class, 1-methoxy-3-phenoxybenzene and its derivatives have emerged as a focal point of research due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the biological landscape of these compounds, offering insights into their synthesis, mechanisms of action, and the experimental methodologies employed to elucidate their therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending established knowledge with practical, field-proven insights to accelerate discovery and innovation in this promising area of study.
Core Physicochemical Properties of this compound
This compound, also known as 3-phenoxyanisole, is an aromatic ether with the chemical formula C₁₃H₁₂O₂.[1] Its foundational structure, featuring a methoxy group and a phenoxy group on a central benzene ring, provides a versatile platform for synthetic modification.
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Molecular Formula | C₁₃H₁₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 200.23 g/mol | --INVALID-LINK-- |
| CAS Number | 1655-68-1 | --INVALID-LINK-- |
Key Biological Activities and Therapeutic Potential
Research has unveiled a spectrum of biological activities associated with this compound and its derivatives, with the most prominent being their anticancer and antimicrobial properties. The strategic placement of substituents on the phenyl rings significantly influences their potency and selectivity.
Anticancer Activity: A Mechanistic Perspective
Derivatives of this compound, particularly those incorporating a chalcone or benzimidazole moiety, have demonstrated significant potential as anticancer agents. Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
A primary mechanism by which many chalcone derivatives of this compound exert their anticancer effects is through the induction of apoptosis, often mediated by the p53 tumor suppressor pathway and the Bcl-2 family of proteins.[2][3][4]
-
Activation of p53: In response to cellular stress induced by these compounds, the p53 protein is activated.[4]
-
Transcriptional Regulation: Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bax and downregulating the expression of anti-apoptotic proteins like Bcl-2.[2][3]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.[4]
-
Caspase Cascade Activation: Cytochrome c, in conjunction with Apaf-1, forms the apoptosome, which activates caspase-9, the initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[4]
Antimicrobial Activity
The diphenyl ether core is also associated with potent antimicrobial properties. Derivatives of this compound have shown activity against a range of bacterial and fungal pathogens. The presence of specific functional groups can enhance this activity, suggesting that these compounds may interfere with microbial cell membrane integrity or essential enzymatic processes.
Experimental Protocols for Biological Evaluation
A rigorous and systematic approach is essential for the evaluation of the biological activity of novel this compound derivatives. The following protocols provide a standardized framework for in vitro screening.
In Vitro Anticancer Activity Screening
The initial assessment of anticancer potential typically involves a tiered screening process, beginning with cytotoxicity assays against a panel of cancer cell lines, followed by more detailed mechanistic studies.
The choice of cancer cell lines is a critical step in experimental design and should be guided by the specific research question.[5][6] A common approach is to use a panel of cell lines representing different cancer types to assess the broad-spectrum activity of a compound. For derivatives of this compound, which have shown promise in breast and lung cancer, cell lines such as MCF-7 (estrogen receptor-positive breast cancer), MDA-MB-231 (triple-negative breast cancer), and A549 (non-small cell lung cancer) are often employed.[7][8] The selection should also consider the genetic background of the cell lines, particularly the status of key genes like p53, to correlate compound activity with specific molecular targets.[6]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][9][10]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Treat cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds can be evaluated using standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
This compound derivatives (dissolved in DMSO)
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[11]
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intricately linked to their chemical structure. SAR studies provide valuable insights for the rational design of more potent and selective analogs.
-
Role of Methoxy Groups: The number and position of methoxy groups on the phenyl rings can significantly influence anticancer activity. For instance, in some chalcone series, the presence of multiple methoxy groups, particularly a 3,4,5-trimethoxyphenyl motif, has been associated with enhanced cytotoxicity.[14]
-
Influence of the Linker: The nature of the linker between the two aromatic rings is crucial. The α,β-unsaturated carbonyl system in chalcones is a key pharmacophore, contributing to their reactivity with biological nucleophiles.
-
Substitution on the Phenoxy Ring: Modifications to the phenoxy ring can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its ability to cross cell membranes and interact with its target.
Toxicological Profile
A comprehensive evaluation of the toxicological profile of any new chemical entity is paramount. While in-depth in vivo toxicological data for many this compound derivatives is limited, preliminary in vitro cytotoxicity studies against normal cell lines are crucial to assess their selectivity. For example, evaluating the cytotoxicity of promising anticancer derivatives against non-cancerous cell lines, such as human fibroblasts, can provide an initial indication of their therapeutic index.[15][16] It is important to note that benzene and its derivatives can exhibit toxicity, and their metabolic fate can influence their carcinogenic potential.[1] Therefore, further toxicological investigations are warranted for any lead compounds.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with diverse biological activities, particularly in the realms of anticancer and antimicrobial research. The versatility of their synthesis allows for the generation of extensive libraries for screening and optimization. Future research should focus on elucidating the precise molecular targets of these compounds to enable a more rational, target-based drug design approach. Furthermore, comprehensive in vivo efficacy and toxicology studies are essential to translate the in vitro potential of these promising molecules into clinically viable therapeutic agents. The integration of computational modeling and experimental screening will undoubtedly accelerate the development of the next generation of drugs based on this versatile scaffold.
References
- 1. This compound | C13H12O2 | CID 74252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nms.ac.jp [nms.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel Diselenide Bis-Schiff bases tagged with diphenyl ethers: Promising candidates for selective treatment of hypopharyngeal and breast adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diphenyl ditelluride anticancer activity and DNA topoisomerase I poisoning in human colon cancer HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Technical Guide to Investigating the Fungicidal Potential of 1-Methoxy-3-phenoxybenzene
Abstract
1-Methoxy-3-phenoxybenzene (CAS 1655-68-1), an aromatic ether, has been identified as a compound with potential applications in agricultural chemicals owing to its fungicidal properties.[1] Its chemical architecture, featuring a diphenyl ether backbone, positions it within a class of molecules known for potent bioactivity. Numerous advanced fungicides are built upon a diphenyl ether scaffold, frequently targeting the fungal respiratory chain. This guide provides a comprehensive framework for a systematic investigation into this compound, treating it as a lead compound for novel fungicide development. We will detail a phased experimental approach, beginning with the validation of its foundational antifungal activity, proceeding to the elucidation of its mechanism of action (MoA), and culminating in a strategy for structure-activity relationship (SAR) studies aimed at optimizing its potency and spectrum. This document serves as a technical blueprint for researchers seeking to explore and harness the antifungal potential of this and related compounds.
Introduction: The Rationale for Investigation
The search for novel fungicides is a critical endeavor in ensuring global food security and developing new therapeutic agents. The chemical scaffold of a molecule is a primary determinant of its biological activity. This compound, also known as 3-phenoxyanisole, belongs to the diphenyl ether class of compounds.[2] This structural family is of high interest in agrochemical research; for instance, recent studies have shown that novel diphenyl ether carboxamide derivatives can act as potent inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the fungal mitochondrial electron transport chain.[3][4]
The presence of a methoxy group is also significant. The position and nature of alkoxy substituents on aromatic rings are known to modulate the biological efficacy of antifungal compounds, influencing factors such as lipophilicity, target binding, and metabolic stability. Therefore, the combination of the diphenyl ether core and a methoxy substituent in this compound provides a strong chemical rationale for its observed fungicidal potential and justifies a thorough, systematic evaluation.
This guide outlines a logical, three-part research program designed to:
-
Quantitatively validate the baseline antifungal activity.
-
Elucidate the primary biochemical mechanism of action.
-
Explore the structure-activity landscape for lead optimization.
Physicochemical Properties
A foundational understanding of the lead compound's properties is essential for experimental design, including solvent selection and formulation.
| Property | Value | Source |
| CAS Number | 1655-68-1 | [1][2] |
| Molecular Formula | C₁₃H₁₂O₂ | [2] |
| Molecular Weight | 200.23 g/mol | [2][5] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | ~296 °C | [1][5] |
| LogP | 3.487 | [5] |
Phase I: Foundational In Vitro Antifungal Screening
Expertise & Experience: The first pillar of any discovery program is to establish a robust, reproducible baseline of activity. We must move from a general statement of "fungicidal properties"[1] to quantitative, species-specific data. The choice of a mycelial growth inhibition assay is standard practice, providing a clear endpoint—the Minimum Inhibitory Concentration (MIC)—that is readily comparable across compounds and fungal species. The selection of a diverse panel of phytopathogens is critical to determine the potential spectrum of activity.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a self-validating system as it includes positive (known fungicide) and negative (solvent only) controls to ensure the assay is performing correctly and that any observed inhibition is due to the test compound.
-
Fungal Strain Preparation:
-
Select a panel of relevant phytopathogenic fungi (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum).
-
Culture each fungus on Potato Dextrose Agar (PDA) plates until sufficient mycelial growth is achieved.
-
Prepare a spore or mycelial fragment suspension in sterile Potato Dextrose Broth (PDB). Adjust the concentration to a standardized level (e.g., 1 x 10⁴ spores/mL) using a hemocytometer.
-
-
Compound Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate using PDB to achieve a final concentration range of 256 µg/mL to 0.5 µg/mL.
-
Ensure the final DMSO concentration in all wells is ≤1% to avoid solvent toxicity.
-
-
Assay Execution:
-
To each well containing the diluted compound, add 50 µL of the fungal suspension.
-
Controls: Include wells with:
-
Fungal suspension + PDB + 1% DMSO (Negative/Growth Control)
-
Fungal suspension + PDB + Commercial Fungicide (e.g., Flubeneteram) (Positive Control)[4]
-
PDB only (Sterility Control)
-
-
Seal the plates and incubate at 25-28°C for 48-72 hours, or until robust growth is observed in the negative control wells.
-
-
Data Analysis:
-
Determine the MIC, defined as the lowest concentration of the compound that causes complete visual inhibition of mycelial growth.
-
The experiment should be performed in triplicate to ensure statistical validity.
-
Workflow Visualization
Caption: Workflow for In Vitro Antifungal Screening.
Phase II: Elucidation of the Mechanism of Action (MoA)
Expertise & Experience: Based on the structural similarity to known diphenyl ether fungicides, the most logical hypothesis is the inhibition of Succinate Dehydrogenase (SDH or Complex II) in the mitochondrial respiratory chain.[3][4] This enzyme is an ideal target as it is essential for fungal energy production. A direct enzymatic assay provides the most compelling evidence for target engagement. This is a trustworthy approach because it isolates the enzyme, removing confounding cellular factors and directly measuring the compound's effect on its activity.
Hypothesized MoA: SDH Inhibition
SDH is a dual-function enzyme, participating in both the citric acid cycle and the electron transport chain. Its inhibition disrupts ATP synthesis, leading to cellular energy depletion and fungal death.
Protocol: In Vitro SDH Inhibition Assay
-
Mitochondria Isolation:
-
Grow a large culture of a sensitive fungal species (determined in Phase I).
-
Harvest mycelia and perform enzymatic digestion (e.g., with lyticase) to produce spheroplasts.
-
Gently lyse the spheroplasts and isolate the mitochondrial fraction via differential centrifugation, following established protocols.
-
-
SDH Activity Measurement:
-
The assay measures the reduction of a substrate by SDH activity. A common method involves monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP), which changes color.
-
In a 96-well plate, combine the isolated mitochondrial preparation, succinate (the enzyme's substrate), and various concentrations of this compound.
-
Initiate the reaction by adding DCPIP and coenzyme Q.
-
Measure the decrease in absorbance at 600 nm over time using a plate reader. The rate of decrease is proportional to SDH activity.
-
-
Data Analysis:
-
Calculate the percentage of SDH inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the SDH enzyme activity. A low IC₅₀ value strongly suggests direct target engagement.
-
MoA Visualization
Caption: Hypothesized MoA targeting SDH (Complex II).
Phase III: Structure-Activity Relationship (SAR) & Lead Optimization
Expertise & Experience: A single active compound is a starting point, not a final product. SAR studies are the cornerstone of medicinal and agrochemical chemistry, used to systematically modify a lead compound to improve potency, broaden the spectrum, and enhance physicochemical properties. The proposed modifications are based on established strategies in fungicide development: altering alkoxy chains can fine-tune lipophilicity, while adding substituents to the aromatic rings can introduce new binding interactions with the target enzyme.[3][6]
Synthetic Strategy for Analogue Library
The objective is to synthesize a focused library of analogues to probe the chemical space around the this compound core.
-
Positional Isomers: Synthesize 2-Methoxy-3-phenoxybenzene and 4-Methoxy-3-phenoxybenzene to determine the optimal position of the methoxy group.
-
Alkoxy Chain Variation: Replace the methoxy group with larger alkoxy groups (e.g., ethoxy, isopropoxy) to investigate steric tolerance and lipophilicity effects.
-
Aromatic Ring Substitution: Introduce small, electronically diverse substituents (e.g., -Cl, -F, -CH₃) at key positions on either phenyl ring. Halogenation is a particularly common and effective strategy for improving the activity of diphenyl ether fungicides.[3]
Data Presentation for SAR Analysis
| Compound ID | R¹ (Position) | R² (Position) | Structure | MIC vs. S. sclerotiorum (µg/mL) | MIC vs. B. cinerea (µg/mL) |
| Lead-001 | 3-OCH₃ | H | (Image of this compound) | Data from Phase I | Data from Phase I |
| SAR-001 | 2-OCH₃ | H | (Image of isomer) | ||
| SAR-002 | 4-OCH₃ | H | (Image of isomer) | ||
| SAR-003 | 3-OCH₂CH₃ | H | (Image of ethoxy analogue) | ||
| SAR-004 | 3-OCH₃ | 4-Cl | (Image of chlorinated analogue) | ||
| ... | ... | ... | ... |
SAR Workflow Visualization
Caption: Logic flow for a Structure-Activity Relationship study.
Conclusion and Future Directions
This guide outlines a disciplined, industry-standard approach to validating and developing this compound as a fungicidal lead compound. By systematically confirming its activity, elucidating its likely mechanism of action through SDH inhibition, and exploring the surrounding structure-activity relationships, researchers can generate the critical data package needed for further development.
Successful identification of an optimized lead from Phase III would trigger the next stages of the R&D pipeline, which include:
-
In Vivo Testing: Evaluating the efficacy of optimized compounds in protecting host plants from fungal infection under greenhouse and field conditions.
-
Toxicology and Ecotoxicology Studies: Assessing the safety profile for non-target organisms and the environment.
-
Formulation Development: Creating a stable and effective delivery system for agricultural application.
The diphenyl ether scaffold remains a fertile ground for the discovery of novel fungicides. This compound represents a promising and chemically tractable starting point for such a discovery program.
References
- 1. Buy this compound | 1655-68-1 | >98% [smolecule.com]
- 2. This compound | C13H12O2 | CID 74252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Diphenyl Ether Carboxamide Derivatives To Control the Phytopathogenic Fungus Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benzene,1-methoxy-3-phenoxy- | CAS#:1655-68-1 | Chemsrc [chemsrc.com]
- 6. The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 1-Methoxy-3-phenoxybenzene
Introduction
1-Methoxy-3-phenoxybenzene, a diaryl ether with the chemical formula C₁₃H₁₂O₂, is a molecule of significant interest in various fields, including organic synthesis, materials science, and pharmaceutical development. Its unique structure, featuring a methoxy group and a phenoxy group on a benzene ring, imparts a combination of flexibility and rigidity, as well as specific electronic properties that make it a valuable building block and functional moiety. This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering insights for researchers, scientists, and drug development professionals. Understanding these fundamental properties is paramount for its effective handling, formulation, and application.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various systems.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 200.23 g/mol | --INVALID-LINK--[1] |
| Boiling Point | 294.1 °C at 760 mmHg | --INVALID-LINK--[2] |
| LogP (Octanol-Water Partition Coefficient) | 3.43 - 3.9 | --INVALID-LINK--[3], --INVALID-LINK--[1] |
| Water Solubility | Very low (practically insoluble) | --INVALID-LINK--[4] |
Solubility Profile
The solubility of a compound is a critical parameter that dictates its utility in various applications, from reaction media selection to formulation development. The solubility of this compound is governed by its molecular structure, which possesses both polar (ether linkages) and nonpolar (aromatic rings) characteristics.
Qualitative Solubility
Based on available data and the chemical nature of the molecule, this compound exhibits the following general solubility characteristics:
-
Aqueous Solubility: The compound is practically insoluble in water. This is attributed to the hydrophobic nature of the two phenyl rings, which dominates over the slight polarity of the ether and methoxy groups.[4]
-
Organic Solvent Solubility: this compound is soluble in a range of organic solvents. It is known to be soluble in dimethyl sulfoxide (DMSO).[5] Based on its structure, it is anticipated to be soluble in other polar aprotic solvents such as N,N-dimethylformamide (DMF) and tetrahydrofuran (THF), as well as in chlorinated solvents like dichloromethane and chloroform, and aromatic solvents such as toluene. A structurally related compound, 1-methoxy-3-methylbenzene, is described as being soluble in alcohol, suggesting that this compound is also likely soluble in alcohols like methanol, ethanol, and isopropanol.[6]
Quantitative Solubility Determination: An Experimental Protocol
To provide actionable data for formulation and process development, quantitative determination of solubility is essential. The following is a standardized protocol for determining the solubility of this compound in various organic solvents.
Objective: To determine the equilibrium solubility of this compound in a selection of common organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Experimental Workflow:
Caption: Experimental workflow for determining the quantitative solubility of this compound.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.
-
Accurately add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stir plate maintained at a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (compatible with the solvent) to remove any undissolved microparticles.
-
Accurately dilute the filtered aliquot with a suitable solvent (usually the same solvent or the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) is a suitable starting point.[3]
-
Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original (undiluted) saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Stability Profile
The chemical stability of this compound is a critical factor for its storage, handling, and application, particularly in the pharmaceutical industry where degradation products can have safety and efficacy implications. A forced degradation study is a systematic way to investigate the intrinsic stability of a molecule under various stress conditions.[7][8]
General Stability Considerations
-
Storage: It is recommended to store this compound in a dry, dark place at low temperatures (0-4 °C for short-term and -20 °C for long-term) to minimize potential degradation.[9]
-
Diaryl Ether Linkage: The ether linkage between the two phenyl rings is generally stable. Cleavage of such bonds typically requires harsh conditions, such as strong acids at elevated temperatures.[10]
Forced Degradation Studies: Experimental Protocols
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods. The following protocols outline the conditions for subjecting this compound to hydrolytic, oxidative, photolytic, and thermal stress.
Analytical Method for Stability Testing:
A stability-indicating HPLC method is required to separate the parent compound from any degradation products. The method described for solubility determination can be further developed and validated for this purpose. The mobile phase composition may need to be optimized to achieve adequate resolution between the parent peak and all degradant peaks.
1. Hydrolytic Stability
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
Methodology:
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., purified water), and basic (e.g., 0.1 M NaOH) media. Due to its low aqueous solubility, a co-solvent such as acetonitrile or methanol may be necessary.
-
Incubate the solutions at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before HPLC analysis.
-
Analyze the samples by HPLC to determine the percentage of this compound remaining and to detect the formation of any degradation products.
2. Oxidative Stability
Objective: To assess the susceptibility of this compound to oxidation.
Methodology:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a common oxidizing agent, such as 3% hydrogen peroxide.
-
Keep the solution at room temperature or a slightly elevated temperature (e.g., 40 °C) and protect it from light.
-
Monitor the reaction by taking samples at different time intervals and analyzing them by HPLC.
3. Photostability
Objective: To determine the stability of this compound upon exposure to light.
Methodology:
-
Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile).
-
Expose the solution to a light source that provides both UV and visible light, as specified in ICH guidelines (e.g., a xenon lamp or a metal halide lamp).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze samples from both the exposed and control solutions at various time points by HPLC.
4. Thermal Stability
Objective: To evaluate the stability of this compound at high temperatures.
Methodology:
-
Place a solid sample of this compound in a controlled temperature oven at an elevated temperature (e.g., 80-100 °C).
-
If studying thermal stability in solution, prepare a solution in a high-boiling point, inert solvent.
-
Analyze samples at different time points by HPLC to assess for degradation.
Potential Degradation Pathways
While specific degradation products for this compound have not been reported in the literature, potential degradation pathways can be proposed based on the known chemistry of diaryl ethers and related aromatic compounds.
Caption: Proposed potential degradation pathways for this compound under forced degradation conditions.
-
Hydrolysis: Under harsh acidic conditions, cleavage of the ether linkages is possible, which would lead to the formation of 3-methoxyphenol and phenol. Diaryl ethers are generally resistant to basic hydrolysis.
-
Oxidation: The aromatic rings are susceptible to oxidative attack, potentially leading to the formation of hydroxylated derivatives. Further oxidation could result in ring-opening to form various acidic and aldehydic products. The formation of quinone-like structures is also a possibility.
-
Photodegradation: Exposure to UV light can induce the formation of radical intermediates through homolytic cleavage of the C-O bonds. These reactive species can then undergo rearrangement, dimerization, or polymerization. Photodegradation of other aromatic ethers has been shown to proceed via debromination (for halogenated derivatives) and intramolecular cyclization.[11][12]
-
Thermal Degradation: At very high temperatures, thermal decomposition is likely to occur via homolytic cleavage of the ether bonds, leading to the formation of phenol and anisole, among other smaller fragments.[13]
Conclusion
This compound is a compound with low aqueous solubility but good solubility in many organic solvents. Its diaryl ether structure imparts significant chemical stability under normal conditions. However, it is susceptible to degradation under harsh hydrolytic, oxidative, photolytic, and thermal stress. This guide provides a framework for understanding and experimentally evaluating these critical properties. The detailed protocols for quantitative solubility determination and forced degradation studies will enable researchers and drug development professionals to generate the specific data required for their applications, ensuring the effective and safe use of this versatile molecule. Further research to quantitatively determine its solubility in a broader range of solvents and to identify its specific degradation products is encouraged to build upon the foundational knowledge presented herein.
References
- 1. This compound | C13H12O2 | CID 74252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene,1-methoxy-3-phenoxy- | CAS#:1655-68-1 | Chemsrc [chemsrc.com]
- 3. Benzene, 1-methoxy-3-phenoxy- | SIELC Technologies [sielc.com]
- 4. lookchem.com [lookchem.com]
- 5. Buy this compound | 1655-68-1 | >98% [smolecule.com]
- 6. chembk.com [chembk.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. rjptonline.org [rjptonline.org]
- 9. Buy this compound | 1655-68-1 | >98% [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of photodegradation products generated after UV-irradiation of five polybrominated diphenyl ethers using photo solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Unveiling the Molecular Landscape: A Quantum Chemical Exploration of 1-Methoxy-3-phenoxybenzene for Drug Discovery
This technical guide provides a comprehensive walkthrough of a quantum chemical investigation into 1-Methoxy-3-phenoxybenzene, a molecule of significant interest in pharmaceutical and agrochemical research.[1] By leveraging the principles of quantum mechanics through computational modeling, we can elucidate the structural, electronic, and spectroscopic properties that govern its biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry in the exploration of promising molecular scaffolds.
Introduction: The Significance of the Diphenyl Ether Moiety
This compound belongs to the diphenyl ether class of compounds, a scaffold known for its presence in a wide array of biologically active molecules. The specific arrangement of the methoxy and phenoxy groups on the benzene ring imparts unique electronic and conformational characteristics that are crucial for its interaction with biological targets.[1] Understanding these properties at a sub-molecular level is paramount for rational drug design and lead optimization. Quantum chemical calculations offer a powerful, non-invasive lens through which to view this molecular landscape, providing insights that can guide synthetic efforts and biological evaluations.
The Computational Approach: A Self-Validating System
The cornerstone of this investigation is Density Functional Theory (DFT), a robust and widely used quantum chemical method that provides a favorable balance between computational cost and accuracy for molecules of this size.[2][3] The choice of the B3LYP functional in conjunction with the 6-311++G(d,p) basis set is a well-established combination for studying organic molecules, providing reliable geometric, vibrational, and electronic properties.[2][3]
This guide will detail the workflow for a comprehensive in silico analysis of this compound, encompassing:
-
Geometric Optimization: Determining the most stable three-dimensional conformation.
-
Vibrational Analysis: Predicting infrared and Raman spectra to confirm the stability of the optimized structure and aid in experimental characterization.
-
Electronic Properties: Investigating the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) to understand reactivity and intermolecular interactions.
The following diagram illustrates the logical flow of the computational investigation:
References
An In-depth Technical Guide to 1-Methoxy-3-phenoxybenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methoxy-3-phenoxybenzene (CAS RN: 1655-68-1), a significant diaryl ether with diverse applications in the chemical and life sciences sectors. This document delves into the historical context of its synthesis, detailed experimental protocols for its preparation via classical methods, its physicochemical properties, and its role as a key intermediate in the development of agrochemicals and pharmaceuticals. The guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Introduction: The Significance of the Diaryl Ether Scaffold
The diaryl ether linkage is a prevalent structural motif found in a wide array of natural products and synthetic compounds. This scaffold is recognized for its chemical stability and the unique three-dimensional conformations it can adopt, which allows for precise interactions with biological targets. Consequently, diaryl ethers have emerged as a "privileged scaffold" in medicinal chemistry and agrochemical research, with numerous compounds containing this moiety exhibiting potent biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and herbicidal properties.
This compound, also known as 3-phenoxyanisole or m-methoxyphenyl phenyl ether, represents a fundamental example of this important class of compounds. Its strategic placement of a methoxy group on one of the phenyl rings influences its electronic properties and metabolic stability, making it an attractive building block for the synthesis of more complex molecules. This guide will explore the discovery and historical development of synthetic routes to this compound, provide detailed methodologies for its preparation, and discuss its applications.
Historical Context and Discovery
The precise historical moment of the first synthesis of this compound is not prominently documented in readily available historical records. However, its synthesis falls under the broader historical development of ether synthesis in the 19th century. The Williamson ether synthesis, developed by Alexander Williamson in 1850, provided the first general method for the preparation of unsymmetrical ethers and laid the foundational chemical principles for synthesizing compounds like this compound.[1] Later, the Ullmann condensation, discovered by Fritz Ullmann in the early 20th century, offered a crucial method for the formation of diaryl ethers, which were challenging to synthesize using the Williamson method.[2][3] The synthesis of this compound would have become feasible and more efficient with the advent of these powerful synthetic transformations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₁₃H₁₂O₂ |
| Molecular Weight | 200.23 g/mol [4] |
| CAS Registry Number | 1655-68-1[4] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 294.1 °C at 760 mmHg |
| Density | 1.088 g/cm³ |
| Solubility | Insoluble in water; Soluble in organic solvents |
| Refractive Index | 1.5790 |
This data is compiled from various chemical databases and supplier information.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through two primary classical methods: the Ullmann condensation and the Williamson ether synthesis. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.
Ullmann Condensation
The Ullmann condensation is a robust method for forming diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.[2][3] For the synthesis of this compound, this would typically involve the reaction of 3-methoxyphenol with bromobenzene or phenol with 3-bromoanisole.
Reaction Scheme:
Ullmann Condensation for this compound.
Detailed Experimental Protocol (Illustrative):
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxyphenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent and Reactant Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add bromobenzene (1.2 eq) to the mixture.
-
Reaction Execution: Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices:
-
High Temperature: The Ullmann condensation typically requires high temperatures to overcome the activation energy for the carbon-oxygen bond formation between two aromatic rings.[2]
-
Copper Catalyst: Copper(I) salts are essential to facilitate the coupling reaction, likely through an oxidative addition and reductive elimination cycle.[3]
-
Base: A base like potassium carbonate is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.
-
Polar Aprotic Solvent: Solvents like DMF or DMSO are used due to their high boiling points and their ability to dissolve the reactants and facilitate the reaction.
Williamson Ether Synthesis
While the classical Williamson ether synthesis is primarily used for preparing alkyl ethers, a modified version can be applied for the synthesis of diaryl ethers, particularly when one of the aryl groups is activated. For this compound, this would involve the reaction of a phenoxide with an activated aryl halide. However, the Ullmann condensation is generally more efficient for this type of transformation. A more viable Williamson-type approach would be the reaction of sodium 3-methoxyphenoxide with an unactivated aryl halide like bromobenzene, though this often requires harsher conditions or specialized catalytic systems.
Reaction Scheme:
Williamson Ether Synthesis for this compound.
Detailed Experimental Protocol (Illustrative):
-
Formation of the Phenoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxyphenol (1.0 eq) in a dry aprotic solvent such as anhydrous tetrahydrofuran (THF) or DMF.
-
Deprotonation: Carefully add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.
-
Coupling Reaction: Add bromobenzene (1.2 eq) to the solution of the phenoxide. In some cases, a copper or palladium catalyst may be required to facilitate the reaction with an unactivated aryl halide.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Ullmann condensation.
Causality Behind Experimental Choices:
-
Strong Base: A strong base like NaH is necessary to completely deprotonate the phenol, generating the highly nucleophilic phenoxide.[5]
-
Inert Atmosphere: An inert atmosphere is crucial when using reactive reagents like sodium hydride to prevent quenching by atmospheric moisture.
-
Aprotic Solvent: Dry, aprotic solvents are used to prevent the protonation of the highly basic phenoxide intermediate.
Applications of this compound
This compound serves as a versatile intermediate in the synthesis of a variety of commercially important molecules, particularly in the agrochemical and pharmaceutical industries.[6]
Agrochemicals
The diaryl ether scaffold is a key component in many herbicides and fungicides. While specific commercial products directly derived from this compound are not extensively publicized, its structural motif is present in numerous patented agrochemical compounds. Its fungicidal properties make it a valuable starting material for the development of new crop protection agents.[6]
Pharmaceuticals
In the pharmaceutical sector, this compound is utilized as a building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The diaryl ether linkage can impart favorable pharmacokinetic properties to a drug molecule, such as improved metabolic stability and oral bioavailability. Research indicates that compounds containing the this compound moiety exhibit a range of biological activities.[6] For instance, it is a precursor to certain compounds explored for their potential therapeutic applications.
Conclusion
This compound is a chemically significant diaryl ether with a rich history rooted in the fundamental principles of organic synthesis. The Ullmann condensation and Williamson ether synthesis provide reliable methods for its preparation, each with its own set of advantages and considerations. Its utility as a key intermediate in the synthesis of agrochemicals and pharmaceuticals underscores the enduring importance of the diaryl ether scaffold in modern chemical research and development. This guide provides a foundational understanding of this compound, from its synthesis to its applications, to aid researchers in their scientific endeavors.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. This compound | C13H12O2 | CID 74252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Buy this compound | 1655-68-1 | >98% [smolecule.com]
Methodological & Application
Application Note & Protocol: Ullmann Coupling Synthesis of 1-Methoxy-3-phenoxybenzene
Introduction: Modernizing a Classic Transformation
The diaryl ether linkage is a privileged structural motif found in a vast array of pharmaceuticals, agrochemical agents, and advanced materials.[1][2] The copper-catalyzed Ullmann coupling, first reported over a century ago, represents a foundational method for the construction of these critical C-O bonds.[3][4] However, classical Ullmann conditions—often requiring stoichiometric copper and harsh reaction temperatures exceeding 200°C—suffer from limited substrate scope and poor functional group tolerance.[1][5][6]
Significant advancements in organometallic chemistry have revitalized this transformation. The introduction of chelating ligands has been pivotal, allowing the reaction to proceed under catalytic copper conditions at much milder temperatures (80-130°C).[5][7] These modern protocols offer broader applicability, improved yields, and greater predictability.
This document provides an in-depth guide for researchers on the synthesis of 1-Methoxy-3-phenoxybenzene, a representative diaryl ether, via a ligand-accelerated Ullmann coupling. We will explore the underlying mechanism, provide a validated, step-by-step laboratory protocol, and discuss key parameters for reaction optimization and troubleshooting.
The Catalytic Cycle: Mechanistic Underpinnings
The success of the modern Ullmann diaryl ether synthesis hinges on the synergistic interplay between a copper(I) salt, a chelating ligand, and a base. While several mechanistic pathways have been proposed, a widely accepted cycle involves the oxidative addition of the aryl halide to a copper(I) species, forming a transient copper(III) intermediate.[8][9][10]
The key functions of the reaction components are:
-
Copper(I) Source (e.g., CuI): The active catalyst that cycles between Cu(I) and Cu(III) oxidation states.
-
Ligand (e.g., N,N-dimethylglycine): A crucial accelerator that solubilizes and stabilizes the copper species, facilitates the oxidative addition and reductive elimination steps, and lowers the overall activation energy of the reaction.[5][7][11] Simple and inexpensive amino acids or diamines have proven highly effective.[7]
-
Base (e.g., K₃PO₄, Cs₂CO₃): Deprotonates the phenol to generate the nucleophilic phenoxide, which is essential for initiating the catalytic cycle.[1][12]
-
Aryl Halide (e.g., Iodobenzene): The electrophilic partner. The reactivity generally follows the trend I > Br >> Cl.[2]
The catalytic cycle can be visualized as follows:
Caption: Proposed catalytic cycle for the ligand-assisted Ullmann diaryl ether synthesis.
Detailed Experimental Protocol: Synthesis of this compound
This protocol details the coupling of 3-methoxyphenol with iodobenzene. The procedure must be performed under an inert atmosphere to prevent the oxidation of the copper(I) catalyst.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 3-Methoxyphenol | C₇H₈O₂ | 124.14 | 1.2 | 1.49 g (12.0 mmol) |
| Iodobenzene | C₆H₅I | 204.01 | 1.0 | 2.04 g (10.0 mmol) |
| Copper(I) Iodide | CuI | 190.45 | 0.1 | 190 mg (1.0 mmol) |
| N,N-Dimethylglycine | C₄H₉NO₂ | 103.12 | 0.2 | 206 mg (2.0 mmol) |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | 2.0 | 6.52 g (20.0 mmol) |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | - | 20 mL |
Required Equipment
-
100 mL Schlenk flask or a round-bottom flask with a reflux condenser
-
Septa and nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: Place the magnetic stir bar into the Schlenk flask. Add copper(I) iodide (190 mg), N,N-dimethylglycine (206 mg), cesium carbonate (6.52 g), and 3-methoxyphenol (1.49 g).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Addition of Reagents: Through the septum, add anhydrous 1,4-dioxane (20 mL) followed by iodobenzene (2.04 g) via syringe.
-
Reaction: Lower the flask into the preheated oil bath set to 90-100°C. Stir the mixture vigorously. The reaction is typically complete within 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure product.
Process Optimization and Troubleshooting
The robustness of the Ullmann coupling allows for considerable flexibility, but yields can be optimized by carefully considering each parameter.
| Parameter | Recommended Choice(s) | Rationale & Causality |
| Aryl Halide | Aryl Iodide > Aryl Bromide | The C-X bond strength dictates reactivity. C-I bonds are weaker and undergo oxidative addition more readily than C-Br bonds. Aryl chlorides are generally unreactive under these conditions.[2] |
| Copper Source | CuI, CuBr, Cu₂O | Copper(I) salts are the active pre-catalysts. CuI is highly effective and commonly used.[1][7] |
| Ligand | N,N-Dimethylglycine, L-Proline, 1,10-Phenanthroline, Diamines | Ligands are essential for mild conditions.[5] Simple, inexpensive N,O-chelating amino acids like N,N-dimethylglycine are robust, efficient, and field-proven.[7] |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | The base must be strong enough to deprotonate the phenol but not so strong as to cause side reactions. Cs₂CO₃ is highly effective due to its high solubility in organic solvents. K₃PO₄ is a good, less expensive alternative.[1][7] |
| Solvent | Dioxane, DMF, NMP, Toluene | A polar, aprotic solvent is required to dissolve the reactants and facilitate the ionic intermediates. Ensure the solvent is anhydrous to prevent deactivation of the base and catalyst.[6][7] |
| Temperature | 80 - 130 °C | Modern ligand systems enable significantly lower temperatures than classical protocols.[7][10] The optimal temperature depends on the reactivity of the aryl halide. |
Common Troubleshooting Scenarios:
-
Low or No Conversion: This is often due to catalyst deactivation. Ensure the reaction is run under a strictly inert atmosphere and that all reagents and the solvent are anhydrous.
-
Formation of Biaryl Side Products: Homocoupling of the aryl halide can occur. Using a slight excess of the phenol (1.1-1.2 equivalents) can help suppress this side reaction.
-
Difficult Purification: If the crude product is complex, ensure the work-up procedure effectively removed the base and unreacted phenol. An acidic wash (e.g., dilute HCl) can help remove basic ligands, while a basic wash (e.g., dilute NaOH) can remove acidic phenols.
Experimental Workflow Visualization
The entire process from setup to final product can be summarized in the following workflow.
Caption: Standard experimental workflow for Ullmann coupling synthesis.
References
- 1. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 4. synarchive.com [synarchive.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: A Strategic Approach for the Synthesis of 1-Methoxy-3-phenoxybenzene Incorporating Electrophilic Aromatic Substitution
Abstract
This application note details a robust and scientifically sound multi-step synthetic strategy for 1-Methoxy-3-phenoxybenzene, a diaryl ether of interest in pharmaceutical and materials science. A direct, single-step synthesis of this molecule via electrophilic aromatic substitution (EAS) to form the ether linkage is mechanistically challenging. Therefore, this guide presents a practical and validated approach where EAS is employed as a critical step to prepare a key aryl halide intermediate. The subsequent formation of the diaryl ether is accomplished via a copper-catalyzed Ullmann condensation. This note provides in-depth mechanistic discussions, step-by-step experimental protocols, and characterization data, offering researchers a comprehensive guide to this valuable synthetic transformation.
Introduction & Strategic Rationale
The Target Molecule: this compound
This compound, also known as 3-phenoxyanisole, is a diaryl ether.[1][2] The diaryl ether motif is a prevalent scaffold in numerous biologically active molecules and advanced materials. The specific 1,3- (or meta) substitution pattern of the methoxy and phenoxy groups presents a distinct synthetic challenge, requiring careful strategic planning to control regioselectivity.
The Challenge of Direct Electrophilic Aromatic Substitution for Etherification
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, typically involving the replacement of a hydrogen atom on an aromatic ring with an electrophile.[3] Common examples include nitration, halogenation, and Friedel-Crafts reactions.[4] However, the direct formation of a diaryl ether bond via EAS would require a highly reactive "phenoxy" electrophile (PhO⁺), which is not a standard or stable chemical entity under typical EAS conditions. Furthermore, controlling the regioselectivity of such a hypothetical reaction on an activated ring like anisole would be problematic.
A Practical Synthetic Strategy: EAS-Enabled Ullmann Condensation
To overcome these challenges, a more pragmatic, multi-step approach is warranted. This strategy leverages the strengths of two powerful reactions in organic synthesis:
-
Electrophilic Aromatic Halogenation: Benzene is first converted into an aryl halide (iodobenzene) via a well-established EAS reaction. This step introduces a reactive handle for subsequent cross-coupling.[5][6]
-
Ullmann Condensation: The resulting iodobenzene is then coupled with 3-methoxyphenol using a copper catalyst to form the target diaryl ether.[7][8] The Ullmann condensation is a classic and reliable method for forming C-O bonds between aryl halides and phenols.[9][10]
This integrated approach allows for the precise and controlled construction of this compound, with the critical EAS step serving to prepare a necessary precursor.
Mechanistic Principles
Principle 1: Electrophilic Iodination of Benzene
Unlike chlorination or bromination, the direct reaction of benzene with iodine (I₂) is thermodynamically unfavorable and too slow to be practical.[11][12] Therefore, an oxidizing agent is required to generate a more potent iodine electrophile, often represented as "I⁺".[6][12] A common method involves using nitric acid or a mixture of iodine and an oxidizing salt in sulfuric acid.[6]
The mechanism proceeds in two main stages:
-
Generation of the Electrophile: An oxidizing agent converts I₂ into a highly electrophilic iodine species.[12]
-
Nucleophilic Attack and Rearomatization: The π-electrons of the benzene ring attack the iodine electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[13][14] A weak base then removes a proton from the carbocation, restoring the aromaticity of the ring and yielding iodobenzene.[5]
Principle 2: The Ullmann Condensation
The Ullmann condensation is a copper-promoted nucleophilic substitution reaction ideal for forming diaryl ethers.[7] The classical reaction requires stoichiometric copper and high temperatures, but modern variations use catalytic amounts of copper, often with ligands, allowing for milder conditions.[9][15]
The generally accepted catalytic cycle involves:
-
Formation of a Copper(I) Phenoxide: The starting phenol (3-methoxyphenol) reacts with a base and the Cu(I) catalyst to form a copper(I) phenoxide species.
-
Oxidative Addition: The aryl halide (iodobenzene) undergoes oxidative addition to the Cu(I) complex, forming a transient Cu(III) intermediate.[15]
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the C-O bond of the diaryl ether product and regenerate the active Cu(I) catalyst.[9]
Experimental Protocols
Overall Synthetic Workflow
The two-stage process transforms readily available starting materials into the final product.
Protocol A: Synthesis of Iodobenzene via Electrophilic Iodination
Safety Precaution: This reaction involves corrosive acids and volatile organic compounds. Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Materials:
-
Benzene (C₆H₆)
-
Iodine (I₂)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
5% Sodium bisulfite (NaHSO₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzene (0.2 mol).
-
In a separate beaker, carefully prepare a mixture of iodine (0.1 mol) and concentrated nitric acid (50 mL).
-
Transfer the iodine/nitric acid mixture to a dropping funnel and add it dropwise to the stirring benzene over 30 minutes. An ice bath can be used to control the initial exotherm.
-
After the addition is complete, attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60-70 °C) for 2 hours. The reaction progress can be monitored by TLC.
-
Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of cold water and 50 mL of dichloromethane.
-
Separate the layers. Wash the organic layer sequentially with 50 mL of 5% NaHSO₃ solution (to remove excess iodine), 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude iodobenzene can be purified by vacuum distillation to yield a colorless liquid.
Protocol B: Synthesis of this compound via Ullmann Condensation
Safety Precaution: This reaction may require elevated temperatures and uses a fine copper powder which can be a respiratory irritant. Work in a fume hood and wear appropriate PPE.
Materials:
-
Iodobenzene (from Protocol A)
-
3-Methoxyphenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
N,N-Dimethylformamide (DMF) or Toluene[16]
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser and nitrogen inlet.
Procedure:
-
To an oven-dried Schlenk flask, add 3-methoxyphenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF (or Toluene) via syringe, followed by iodobenzene (1.1 eq).
-
Heat the reaction mixture to 110-130 °C with vigorous stirring under a nitrogen atmosphere for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the copper catalyst.
-
Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a pure compound.
Characterization & Data Analysis
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Analysis Technique | Expected Result for this compound |
| Appearance | Colorless to pale yellow oil or low-melting solid. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.25 (m, 2H, Ar-H), 7.15-7.05 (m, 1H, Ar-H), 7.05-6.95 (m, 2H, Ar-H), 6.70-6.55 (m, 4H, Ar-H), 3.79 (s, 3H, -OCH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160.8, 158.9, 157.5, 130.1, 129.9, 123.5, 119.2, 110.0, 107.5, 104.2, 55.4. |
| IR (Neat, cm⁻¹) | ~3060 (Ar C-H), ~2835 (sp³ C-H), ~1590, 1490 (Ar C=C), ~1230, 1040 (C-O stretch). |
| Mass Spectrometry (EI) | m/z (%): 200 ([M]⁺), other fragments corresponding to loss of CH₃, OCH₃, etc.[17] |
Note: NMR chemical shifts are predicted and may vary slightly based on experimental conditions. Literature data should be consulted for comparison.[1]
Conclusion
This application note has successfully outlined a strategic, multi-step synthesis for this compound. By circumventing the mechanistic difficulties of a direct electrophilic etherification, this protocol utilizes electrophilic aromatic substitution to generate a key iodinated intermediate. This intermediate is then efficiently coupled with 3-methoxyphenol via an Ullmann condensation. The detailed protocols and mechanistic insights provide researchers with a reliable and rational approach to access this and other structurally related diaryl ethers.
References
- 1. This compound | C13H12O2 | CID 74252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-methoxy-3-phenoxy- | SIELC Technologies [sielc.com]
- 3. byjus.com [byjus.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. grokipedia.com [grokipedia.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Halogenation of Benzene - Chemistry Steps [chemistrysteps.com]
- 12. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 13. Understanding Mechanism Of Electrophilic Substitution In Benzene [unacademy.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. The mechanism of the modified Ullmann reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. arkat-usa.org [arkat-usa.org]
- 17. PubChemLite - this compound (C13H12O2) [pubchemlite.lcsb.uni.lu]
Palladium-Catalyzed Synthesis of 1-Methoxy-3-phenoxybenzene: A Detailed Protocol and Mechanistic Overview
An Application Guide for Researchers
Introduction: The Importance of the Diaryl Ether Motif
The diaryl ether linkage is a cornerstone structural motif found in a vast array of biologically active natural products, pharmaceuticals, and advanced materials.[1] Its synthesis, therefore, is of paramount importance to drug development professionals and organic chemists. The target molecule, 1-methoxy-3-phenoxybenzene, serves as an archetypal example of an unsymmetrical diaryl ether.
Traditionally, the synthesis of such compounds has been dominated by the Ullmann condensation, a copper-catalyzed reaction that often requires harsh conditions, including high temperatures (125–220 °C) and stoichiometric amounts of copper.[2][3] These conditions limit the functional group tolerance and overall efficiency of the process. In contrast, modern palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig C-O coupling, have emerged as a powerful and versatile alternative, enabling the formation of carbon-oxygen bonds under significantly milder conditions with a broader substrate scope.[4][5]
This guide provides a comprehensive overview of the palladium-catalyzed synthesis of this compound, detailing the underlying catalytic mechanism and offering a robust, step-by-step laboratory protocol for its successful execution.
Part 1: The Catalytic Heart of the Reaction - The Buchwald-Hartwig C-O Coupling Mechanism
Understanding the "why" behind each component of the reaction is critical for troubleshooting and optimization. The synthesis of a diaryl ether via this method is not a single transformation but a catalytic cycle in which a palladium atom orchestrates the precise coupling of the two aryl fragments. The generally accepted mechanism proceeds through three key stages: oxidative addition, phenoxide formation and coordination, and reductive elimination.[6][7]
-
Activation and Oxidative Addition: The cycle begins with an active Palladium(0) complex, typically bearing a sterically bulky and electron-rich phosphine ligand. This nucleophilic Pd(0) species reacts with the aryl halide (e.g., 3-bromoanisole) in an oxidative addition step. In this process, the C-Br bond is broken, and the palladium atom inserts itself, forming a new Pd(II) intermediate. The reactivity order for the aryl halide is generally I > Br > OTf > Cl.[8]
-
Base-Mediated Phenoxide Formation and Ligand Exchange: A base (e.g., sodium tert-butoxide) deprotonates the phenol, generating a more nucleophilic phenoxide. This phenoxide then displaces the halide from the palladium center, forming a Pd(II)-phenoxide complex.
-
Reductive Elimination: This is the crucial bond-forming step. The two organic groups (the methoxy-substituted aryl ring and the phenoxy group) are eliminated from the palladium center, forming the desired C-O bond of the diaryl ether product. This step simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle.
The choice of ligand is paramount. Bulky, electron-donating phosphine ligands, such as the biarylphosphines developed by the Buchwald group, are essential.[9] Their steric bulk facilitates the reductive elimination step, while their electron-donating nature increases the electron density on the palladium, promoting the initial oxidative addition.[9]
Caption: The catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Part 2: Laboratory Protocol for the Synthesis of this compound
This protocol details the coupling of 3-bromoanisole with phenol. It is imperative that all steps are conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation of the catalyst and ligands.[10]
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Mmol | Notes |
| 3-Bromoanisole | C₇H₇BrO | 187.04 | 1.87 g | 10.0 | Reactant |
| Phenol | C₆H₆O | 94.11 | 1.04 g | 11.0 | Reactant (1.1 equiv) |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 46 mg | 0.05 | Palladium Precatalyst (0.5 mol%) |
| t-BuXPhos | C₂₅H₃₅P | 382.52 | 77 mg | 0.20 | Ligand (2.0 mol%) |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 1.35 g | 14.0 | Base (1.4 equiv) |
| Anhydrous Toluene | C₇H₈ | - | 50 mL | - | Solvent |
| Equipment | |||||
| Schlenk flask (100 mL) | Reaction vessel | ||||
| Magnetic stirrer & stir bar | For mixing | ||||
| Inert gas line (N₂ or Ar) | To maintain inert atmosphere | ||||
| Heating mantle/oil bath | For temperature control | ||||
| Standard glassware | For work-up and purification | ||||
| Rotary evaporator | For solvent removal | ||||
| Silica gel for chromatography | For purification |
-
Vessel Preparation: Place a magnetic stir bar into a 100 mL Schlenk flask. Dry the flask thoroughly in an oven (120 °C) overnight and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition (under Inert Atmosphere): To the cooled flask, add the palladium precatalyst Pd₂(dba)₃ (46 mg), the ligand t-BuXPhos (77 mg), sodium tert-butoxide (1.35 g), and phenol (1.04 g).
-
Atmosphere Exchange: Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Reactant Addition: Through a syringe, add anhydrous toluene (50 mL) to the flask, followed by 3-bromoanisole (1.87 g).
-
Reaction: Lower the flask into an oil bath preheated to 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS (a small aliquot can be taken via syringe, quenched with water, and extracted with ethyl acetate for analysis). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate).
-
Characterization: Combine the pure fractions and remove the solvent under vacuum to yield this compound as a colorless oil. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Workflow for the synthesis of this compound.
Part 3: Optimization and Troubleshooting
While the provided protocol is robust, adjustments may be necessary depending on the specific scale or purity requirements.
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized) | Ensure all reagents are anhydrous and the reaction is maintained under a strictly inert atmosphere. Use freshly opened solvents and reagents. |
| Insufficiently strong base | For less acidic phenols, a stronger base like LHMDS might be required. However, NaOtBu is generally effective.[8] | |
| Ineffective ligand | The chosen ligand may not be suitable. Consider screening other bulky biarylphosphine ligands like RuPhos or BrettPhos.[2] | |
| Side Product Formation | Hydrodehalogenation (aryl halide is reduced) | This can occur if trace water is present. Ensure anhydrous conditions. Lowering the reaction temperature might also help. |
| Homocoupling of Phenol | This is less common in Pd-catalysis compared to Ullmann reactions but can occur. Ensure correct stoichiometry. | |
| Difficulty in Purification | Co-elution of product with byproducts | Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system (e.g., dichloromethane/hexanes) may improve separation. |
Conclusion
The palladium-catalyzed Buchwald-Hartwig C-O coupling is a highly efficient and reliable method for the synthesis of this compound and other diaryl ethers. Its operational simplicity, mild reaction conditions, and broad functional group tolerance make it a superior alternative to traditional methods. By understanding the core catalytic mechanism and adhering to a carefully designed protocol, researchers can readily access this important chemical scaffold for applications in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
Application Note: High-Purity Isolation of 1-Methoxy-3-phenoxybenzene for Research and Development
Abstract
This application note provides a detailed protocol for the purification of 1-Methoxy-3-phenoxybenzene, a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agricultural chemicals.[1] The described methodology focuses on achieving high purity (>99%) by effectively removing common impurities derived from its synthesis, such as unreacted starting materials and side-products. The protocol employs flash column chromatography as the primary purification technique, with an alternative recrystallization method for further polishing or for purification of less impure samples. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for obtaining high-purity this compound for their applications.
Introduction: The Importance of Purity
This compound, also known as 3-phenoxyanisole, is a diaryl ether with significant applications in various fields of chemical synthesis.[1] Its molecular structure, featuring a methoxy and a phenoxy group on a benzene ring, makes it a versatile building block. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that may be difficult to remove in later synthetic steps.
Common synthetic routes to this compound, such as the Ullmann condensation or palladium-catalyzed cross-coupling reactions, can result in a range of impurities.[2][3] These may include unreacted starting materials like 3-methoxyphenol and a halogenated benzene derivative, as well as byproducts from homo-coupling or other side reactions. Therefore, a robust purification strategy is essential to ensure the quality and consistency of experimental results.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C13H12O2 | [4][5] |
| Molecular Weight | 200.23 g/mol | [4][5] |
| Boiling Point | 294.1 °C at 760 mmHg | [5] |
| Density | 1.088 g/cm³ | [5] |
| Appearance | Varies; can be a colorless to pale yellow liquid or solid | |
| Solubility | Insoluble in water; soluble in organic solvents like DMSO, dichloromethane, and hexanes.[2][6] |
The high boiling point of this compound suggests that vacuum distillation could be a viable purification method for large-scale operations. However, for laboratory-scale purification where high purity is the primary goal, chromatographic methods are generally preferred due to their superior resolving power. Its solubility in common organic solvents makes it amenable to both normal-phase and reverse-phase chromatography, as well as recrystallization from appropriate solvent systems.
Purification Strategy: A Two-Fold Approach
This protocol outlines two primary methods for the purification of this compound:
-
Method A: Flash Column Chromatography: Ideal for removing a wide range of impurities with varying polarities. This is the recommended primary purification method after synthesis.
-
Method B: Recrystallization: Suitable for further purifying already partially purified material or for samples with a lower impurity profile.
The choice of method will depend on the initial purity of the crude product and the desired final purity.
Visualizing the Purification Workflow
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocols
Method A: Flash Column Chromatography
This method is highly effective for separating this compound from both more polar and less polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptanes)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Compressed air or nitrogen source
-
Glass column with stopcock
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Protocol:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a minimal amount of DCM.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber containing a mixture of hexanes and ethyl acetate (e.g., 95:5 or 90:10 v/v).
-
Visualize the spots under a UV lamp. This will help in determining the optimal solvent system for the column and identifying the product spot relative to impurities. This compound is expected to be less polar than phenolic starting materials but may have a similar polarity to other nonpolar byproducts.
-
-
Column Packing:
-
Secure a glass column vertically.
-
Prepare a slurry of silica gel in hexanes.
-
Pour the slurry into the column, allowing the hexanes to drain while gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with a low-polarity solvent system, such as pure hexanes or a hexanes/ethyl acetate mixture with a very low percentage of ethyl acetate (e.g., 98:2).
-
Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate.[7] This will allow for the elution of nonpolar impurities first, followed by the product, and finally the more polar impurities.
-
Collect fractions in separate tubes. The flow rate should be maintained at a steady drip.
-
-
Monitoring the Separation:
-
Monitor the elution process by spotting collected fractions onto TLC plates and developing them in the appropriate solvent system.
-
Identify the fractions containing the pure this compound.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a colorless to pale yellow oil or solid.
-
Method B: Recrystallization
Recrystallization is an effective technique if the crude product is relatively pure or for further purification after chromatography.
Materials:
-
Partially purified this compound
-
Methanol or Ethanol
-
Hexanes or Heptanes
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Protocol:
-
Solvent Selection:
-
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as methanol/water or ethanol/water, or a hydrocarbon solvent like hexanes may be suitable. Small-scale solubility tests are recommended to determine the optimal solvent or solvent mixture.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., hot methanol).
-
Gently heat the mixture with stirring until the solid completely dissolves. If using a mixed solvent system, dissolve the compound in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to obtain a clear solution.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystallization | The boiling point of the solvent is higher than the melting point of the solute; cooling is too rapid; high concentration of impurities. | Re-heat the solution and add more solvent or a co-solvent. Allow the solution to cool more slowly.[8] |
| Poor separation in column chromatography | Inappropriate solvent system; column overloading; improper packing. | Optimize the eluent polarity based on TLC analysis. Use a larger column or less crude material. Repack the column carefully. |
| Low recovery of purified product | Too much solvent used for recrystallization; premature crystallization during filtration. | Use the minimum amount of hot solvent for dissolution. Preheat the filtration apparatus.[8] |
| Colored impurities in the final product | Presence of colored byproducts. | Add a small amount of activated charcoal to the hot solution before filtration during recrystallization.[8] |
Purity Assessment
The purity of the final product should be assessed using one or more of the following analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate is indicative of high purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information about the purity and confirms the identity of the compound by its mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound to a high degree of purity. By employing flash column chromatography, researchers can effectively remove a wide range of impurities, ensuring the quality of the compound for subsequent applications. For further polishing or for less impure samples, recrystallization offers a straightforward alternative. Adherence to this protocol will enable scientists and researchers to obtain high-quality this compound, a crucial step in many synthetic endeavors.
References
- 1. Buy this compound | 1655-68-1 | >98% [smolecule.com]
- 2. Buy this compound | 1655-68-1 | >98% [smolecule.com]
- 3. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 4. This compound | C13H12O2 | CID 74252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene,1-methoxy-3-phenoxy- | CAS#:1655-68-1 | Chemsrc [chemsrc.com]
- 6. lookchem.com [lookchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-Methoxy-3-phenoxybenzene
Introduction and Scientific Context
1-Methoxy-3-phenoxybenzene (CAS No. 1655-68-1) is an aromatic ether with applications as a key intermediate in the synthesis of more complex organic molecules, including potential pharmaceutical and agricultural compounds.[1] Its molecular structure, featuring a methoxy group and a phenoxy group on a central benzene ring, imparts specific physicochemical properties that necessitate a robust, multi-faceted analytical approach for its characterization. The accurate determination of its identity, purity, and impurity profile is critical for ensuring the quality, safety, and efficacy of any downstream products.
This guide provides a detailed framework of validated analytical techniques for the comprehensive characterization of this compound. The methodologies are designed to be self-validating, integrating chromatographic separation with spectroscopic elucidation to provide an unambiguous profile of the molecule. We will delve into the causality behind experimental choices, moving beyond mere procedural steps to offer insights grounded in extensive field experience.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential before selecting analytical methods. The following table summarizes key data points.
| Property | Value | Source |
| CAS Number | 1655-68-1 | [2][3] |
| Molecular Formula | C₁₃H₁₂O₂ | [2][3] |
| Molecular Weight | 200.23 g/mol | [1][2] |
| IUPAC Name | This compound | [3] |
| Boiling Point | 294.1 °C at 760 mmHg | [4] |
| Density | 1.088 g/cm³ | [4] |
| LogP | 3.43 - 3.49 | [2][4] |
| Flash Point | 115.7 °C | [4] |
Integrated Analytical Workflow
A robust characterization strategy does not rely on a single technique but integrates multiple orthogonal methods. The workflow below illustrates a typical pathway from sample reception to full characterization, ensuring both identity and purity are confirmed with a high degree of confidence.
Caption: General workflow for comprehensive characterization.
Chromatographic Methods for Purity and Separation
Chromatography is the cornerstone for assessing the purity of this compound by separating it from potential impurities, such as starting materials, by-products, or degradants.
High-Performance Liquid Chromatography (HPLC)
Principle of Separation: Reversed-phase HPLC (RP-HPLC) is the method of choice. Due to its LogP of ~3.4, this compound is a relatively non-polar molecule and will be well-retained on a non-polar stationary phase (like C18). Separation is achieved by eluting with a polar mobile phase; compounds elute in order of increasing hydrophobicity.
Causality in Method Design:
-
Column Choice: A C18 column is selected for its robust hydrophobic interactions with the aromatic rings of the analyte.
-
Mobile Phase: An acetonitrile/water gradient is employed. Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure than methanol. A small amount of acid (phosphoric or formic) is added to protonate any silanols on the column, minimizing peak tailing and ensuring reproducible retention times.[2]
-
Detection: A UV detector is ideal as the two aromatic rings in the molecule provide strong chromophores, leading to high sensitivity.
Experimental Protocol: HPLC-UV for Purity Analysis
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution. Dilute as needed.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 60% B
-
18.1-22 min: Hold at 60% B (re-equilibration)
-
Data Interpretation: The resulting chromatogram will show a major peak corresponding to this compound. The area of this peak relative to the total area of all peaks (main peak + impurity peaks) is used to calculate the purity by area percent. A PDA detector can further aid in peak identification by providing the UV spectrum of each peak, helping to distinguish impurities from the main compound.
Gas Chromatography (GC)
Principle of Separation: GC is an excellent orthogonal technique to HPLC, especially for analyzing volatile and semi-volatile compounds. It separates analytes based on their boiling points and interactions with the stationary phase. Given its boiling point of 294.1 °C, this compound is well-suited for GC analysis.[4]
Causality in Method Design:
-
Column Choice: A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5), is chosen. This separates compounds primarily by boiling point, which is an orthogonal mechanism to the polarity-based separation in RP-HPLC.
-
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For unambiguous identification, coupling the GC to a Mass Spectrometer (MS) is the gold standard.
Experimental Protocol: GC-MS for Identity and Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 min.
-
-
MS Transfer Line Temp: 290 °C.
-
Ion Source Temp: 230 °C.
-
Mass Range: 50-400 amu.
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
Caption: Workflow for identity confirmation via GC-MS.
Data Interpretation: The GC-MS analysis provides two crucial pieces of information: the retention time from the chromatogram and the mass spectrum for the peak at that retention time. The mass spectrum should show a molecular ion peak (M⁺) at m/z 200, corresponding to the molecular weight of C₁₃H₁₂O₂.[3] The fragmentation pattern provides a fingerprint that can be compared against spectral libraries (like NIST) for definitive identification.[3][5]
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, confirming that the correct molecule has been synthesized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
Expected Spectral Features for this compound:
-
¹H NMR (in CDCl₃):
-
~3.8 ppm (singlet, 3H): This distinct singlet corresponds to the three protons of the methoxy (-OCH₃) group.[6][7] Its chemical shift is characteristic of a methoxy group attached to an aromatic ring.
-
~6.6 - 7.4 ppm (multiplet, 9H): This complex region contains the signals for all nine aromatic protons from the two benzene rings. The protons on the methoxy-substituted ring will appear slightly more upfield than those on the phenoxy-substituted ring due to the electron-donating nature of the methoxy group.
-
-
¹³C NMR (in CDCl₃):
Protocol: NMR Sample Preparation
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard like Tetramethylsilane (TMS) if quantitative analysis is needed.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz).
Infrared (IR) Spectroscopy
Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expected Characteristic Absorption Bands:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxy group.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1250-1200 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether linkage. This is a key diagnostic peak.
-
~1050-1020 cm⁻¹ (strong): Symmetric C-O-C stretching.
The presence of these characteristic bands provides strong evidence for the core structure of an aromatic ether containing both methoxy and phenoxy functionalities.
Conclusion
The characterization of this compound requires a synergistic combination of analytical techniques. Chromatographic methods like HPLC and GC are essential for determining purity and separating the analyte from related substances. Simultaneously, spectroscopic methods such as NMR, MS, and IR provide irrefutable evidence of molecular structure and identity. By integrating these orthogonal techniques as outlined in this guide, researchers and drug development professionals can ensure a comprehensive and reliable characterization, leading to higher quality materials and more robust scientific outcomes.
References
- 1. Buy this compound | 1655-68-1 | >98% [smolecule.com]
- 2. Benzene, 1-methoxy-3-phenoxy- | SIELC Technologies [sielc.com]
- 3. This compound | C13H12O2 | CID 74252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene,1-methoxy-3-phenoxy- | CAS#:1655-68-1 | Chemsrc [chemsrc.com]
- 5. Benzene, 1-methoxy-4-phenoxy- | C13H12O2 | CID 74253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
Application Note: High-Resolution ¹H and ¹³C NMR Analysis of 1-Methoxy-3-phenoxybenzene
Introduction: The Structural Significance of Aryl Ethers
1-Methoxy-3-phenoxybenzene is a diaryl ether derivative featuring two distinct aromatic systems linked by an ether bridge. This structural motif is prevalent in natural products, polymers, and pharmaceutical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural verification and purity assessment of such molecules.[1] It provides precise information about the molecular framework by probing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.
This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound. We will first delve into a detailed theoretical prediction of the spectra, explaining the rationale behind chemical shifts and coupling patterns based on electronic effects. This is followed by a robust, step-by-step protocol for sample preparation, spectral acquisition, and data processing, designed to yield high-quality, reproducible results for researchers in organic synthesis and drug development.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of NMR signals, the structure of this compound is presented below with a standardized numbering system. This numbering will be used throughout the analysis.
Caption: Structure of this compound with atom numbering.
Part 1: ¹H NMR Spectral Analysis (Predicted)
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and the connectivity of neighboring protons. Protons attached to aromatic rings typically resonate in the δ 6.5-8.0 ppm region.[2]
Methoxy Group Protons (-OCH₃)
-
Chemical Shift (δ): ~3.8 ppm
-
Multiplicity: Singlet (s)
-
Integration: 3H
-
Rationale: The three protons of the methoxy group (C13) are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. Their resonance is shifted downfield compared to an alkyl methyl group due to the deshielding effect of the adjacent electronegative oxygen atom.[3][4]
Phenoxy Ring Protons (C1'-C6' Ring)
This monosubstituted ring contains five protons.
-
H2'/H6' (ortho): These two protons are chemically equivalent due to the ring's symmetry. They will appear as a multiplet, likely a doublet of doublets, around δ 7.0-7.2 ppm. They are coupled to both H3'/H5' (ortho coupling, ³J ≈ 7-9 Hz) and H4' (meta coupling, ⁴J ≈ 2-3 Hz).
-
H3'/H5' (meta): These two protons are also equivalent. They are expected to resonate around δ 7.3-7.5 ppm, appearing as a multiplet (likely a triplet or doublet of doublets). They are coupled to H2'/H6' (ortho coupling) and H4' (ortho coupling).
-
H4' (para): This single proton will appear as a multiplet, often a triplet, around δ 7.0-7.1 ppm, coupled to the two H3'/H5' protons.
Methoxy-Substituted Ring Protons (C1-C6 Ring)
This is a meta-disubstituted ring with two different electron-donating groups (-OCH₃ and -OPh). This asymmetry renders all four protons on this ring chemically non-equivalent, leading to four distinct signals.[5][6]
-
H2: This proton is ortho to the methoxy group and para to the phenoxy group. It is expected to be the most shielded proton on this ring due to the strong electron-donating resonance effects from both substituents at these positions. It will likely appear as a doublet around δ 6.5-6.6 ppm, coupled to H6 (meta coupling, ⁴J ≈ 2-3 Hz) and H4 (meta coupling, ⁴J ≈ 2-3 Hz), potentially appearing as a triplet or a narrow multiplet.
-
H4: This proton is ortho to the phenoxy group and para to the methoxy group. Similar to H2, it will be strongly shielded. It is expected to be a triplet around δ 6.6-6.7 ppm due to ortho coupling with H5 (³J ≈ 8-9 Hz) and meta coupling with H2.
-
H5: This proton is meta to both substituents. It will be the least shielded proton on this ring. It is expected to be a doublet around δ 7.2-7.3 ppm, coupled only to H4 (ortho coupling, ³J ≈ 8-9 Hz).
-
H6: This proton is ortho to the methoxy group and meta to the phenoxy group. It will be shielded by the methoxy group and appear as a doublet around δ 6.7-6.8 ppm, coupled to H2 (meta coupling, ⁴J ≈ 2-3 Hz) and H5 (para coupling, which is often too small to be resolved).
Part 2: ¹³C NMR Spectral Analysis (Predicted)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In a standard proton-decoupled spectrum, each unique carbon appears as a singlet. Aromatic carbons typically resonate between δ 110-160 ppm.[7]
Methoxy Carbon (-OCH₃)
-
Chemical Shift (δ): ~55-56 ppm
-
Rationale: This aliphatic carbon is bonded to an electronegative oxygen, shifting it downfield from typical alkane carbons.[3][8]
Aromatic Carbons
The molecule has 12 aromatic carbons, but due to symmetry in the phenoxy ring, fewer than 12 signals are expected.
-
Phenoxy Ring Carbons:
-
C1' (ipso): This carbon is attached to the ether oxygen and will be deshielded. Expected around δ 157-158 ppm.
-
C2'/C6' (ortho): Equivalent carbons, expected around δ 118-120 ppm.
-
C3'/C5' (meta): Equivalent carbons, expected around δ 129-130 ppm.
-
C4' (para): Single carbon, expected around δ 123-124 ppm.
-
-
Methoxy-Substituted Ring Carbons: All six carbons are unique.
-
C1 (ipso, attached to -OCH₃): This carbon is strongly deshielded by the directly attached oxygen. Expected around δ 160-161 ppm.
-
C3 (ipso, attached to -OPh): Also strongly deshielded. Expected around δ 158-159 ppm.
-
C2, C4, C5, C6: These four carbons will resonate in the δ 102-130 ppm range. The carbons ortho and para to the oxygen substituents (C2, C4, C6) will be more shielded (further upfield) than the carbon meta to both (C5). Precise assignment often requires advanced 2D NMR techniques like HSQC and HMBC.
-
Summary of Predicted NMR Data
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| -OC H₃ | ~3.8 | s (3H) | ~55.5 |
| H2 / C2 | ~6.55 | t or m (1H) | ~102.5 |
| H4 / C4 | ~6.65 | t (1H) | ~107.0 |
| H5 / C5 | ~7.25 | d (1H) | ~130.0 |
| H6 / C6 | ~6.75 | d (1H) | ~108.0 |
| C1 | - | - | ~160.5 |
| C3 | - | - | ~158.5 |
| H2'/H6' / C2'/C6' | ~7.10 | d (2H) | ~119.0 |
| H3'/H5' / C3'/C5' | ~7.40 | t (2H) | ~129.8 |
| H4' / C4' | ~7.05 | t (1H) | ~123.5 |
| C1' | - | - | ~157.5 |
Part 3: Experimental Protocol
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
Workflow Overview
Caption: General workflow for NMR sample analysis.
Materials and Reagents
-
This compound (analyte)
-
Deuterated chloroform (CDCl₃), ≥99.8% D
-
High-quality 5 mm NMR tubes and caps
-
Pasteur pipette and glass wool
-
Analytical balance
-
Vortex mixer
Sample Preparation Protocol
The quality of the final spectrum is critically dependent on proper sample preparation. The goal is a homogeneous solution free of particulate matter.[1]
-
Weighing the Sample:
-
Solvent Addition:
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[9] CDCl₃ is a common choice for non-polar to moderately polar organic molecules and its residual proton peak (δ ~7.26 ppm) and carbon triplet (δ ~77.16 ppm) are well-characterized for referencing.
-
-
Dissolution:
-
Cap the vial and gently vortex until the sample is completely dissolved. A clear, homogeneous solution should be obtained.
-
-
Filtration and Transfer:
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the sample solution through the glass wool directly into a clean NMR tube. This step is crucial to remove any dust or undissolved microparticles that can degrade spectral resolution by disrupting the magnetic field homogeneity.
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
-
-
Labeling:
-
Clearly label the NMR tube with the sample identity and solvent.
-
Instrument Parameters and Data Acquisition
The following are typical acquisition parameters for a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | ¹H Acquisition | ¹³C Acquisition | Rationale |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm | To ensure all expected signals are captured. |
| Pulse Angle | 30-45° | 30-45° | A smaller flip angle allows for a shorter relaxation delay. |
| Acquisition Time | 2-4 s | 1-2 s | Balances resolution with experiment time. |
| Relaxation Delay (d1) | 1-2 s | 2-5 s | A longer delay in ¹³C is needed for quaternary carbons to fully relax, ensuring more accurate integration. |
| Number of Scans (ns) | 8-16 | 256-1024 | ¹³C has a much lower natural abundance and requires significantly more scans to achieve adequate signal-to-noise. |
Data Processing
-
Fourier Transform (FT): Convert the raw time-domain data (FID) into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically adjust the phase so that all peaks are in the positive absorptive mode.
-
Baseline Correction: Correct any rolling or distortion in the spectrum's baseline.
-
Referencing: Calibrate the chemical shift axis. For CDCl₃, reference the residual solvent peak to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.
-
Integration: Integrate the area under each peak in the ¹H spectrum to determine the relative ratio of protons.
Conclusion
This application note provides a framework for the complete ¹H and ¹³C NMR analysis of this compound. By combining theoretical prediction with a meticulous experimental protocol, researchers can confidently verify the structure and purity of this and related aryl ether compounds. The predicted chemical shifts and coupling patterns serve as a reliable guide for spectral assignment, while the detailed protocol ensures the acquisition of high-resolution, publication-quality data.
References
- 1. organomation.com [organomation.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. acdlabs.com [acdlabs.com]
- 4. fiveable.me [fiveable.me]
- 5. youtube.com [youtube.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 8. mdpi.com [mdpi.com]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. scribd.com [scribd.com]
Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 1-Methoxy-3-phenoxybenzene
Introduction
1-Methoxy-3-phenoxybenzene, also known as 3-phenoxyanisole, is an aromatic ether with a structural motif present in various compounds of pharmaceutical and materials science interest. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This application note provides a detailed guide to the electron ionization (EI) mass spectrometry fragmentation pattern of this compound, supported by a comprehensive analytical protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed to provide both the theoretical underpinnings of the fragmentation process and a practical, step-by-step methodology for its application in a laboratory setting.
The molecular structure of this compound combines two key functional groups: a methoxybenzene (anisole) moiety and a phenoxy group linked by an ether bond. This unique arrangement dictates a characteristic fragmentation pattern under electron ionization, which can be rationally predicted by considering the fragmentation of its simpler analogues, anisole and diphenyl ether.
Predicted Electron Ionization Fragmentation Pathways
Electron ionization (EI) at a standard 70 eV imparts significant energy into the analyte molecule, leading to the formation of a molecular ion (M•+) and subsequent fragmentation. The fragmentation of this compound is primarily driven by the stability of the resulting fragments, which are often resonance-stabilized aromatic cations.
The molecular ion of this compound (C₁₃H₁₂O₂) has a nominal mass-to-charge ratio (m/z) of 200.[1] The fragmentation cascade is initiated by the loss of an electron from one of the oxygen atoms or the aromatic π-systems. The key fragmentation pathways are outlined below:
-
Loss of a Methyl Radical (•CH₃): A primary fragmentation event is the cleavage of the O-CH₃ bond, leading to the loss of a methyl radical (15 Da). This results in a highly stable phenoxyphenonium ion at m/z 185 .
-
Loss of Formaldehyde (CH₂O): Drawing from the known fragmentation of anisole derivatives, a rearrangement reaction can occur, leading to the elimination of a neutral formaldehyde molecule (30 Da). This pathway would produce a fragment ion at m/z 170 .
-
Cleavage of the Diphenyl Ether Linkage: The C-O bond between the two aromatic rings can cleave, leading to two possible scenarios:
-
Formation of a phenoxy radical and a methoxyphenyl cation, resulting in a fragment at m/z 107 .
-
Formation of a methoxyphenoxy radical and a phenyl cation, yielding a highly characteristic fragment at m/z 77 . The phenyl cation is a common and abundant fragment in the mass spectra of many aromatic compounds.
-
-
Formation of the m/z 157 Fragment: A significant fragment observed in the mass spectrum of this compound is at m/z 157 .[1] This likely arises from the loss of a formyl radical (•CHO, 29 Da) from the molecular ion, followed by rearrangement.
-
Further Fragmentation: The primary fragment ions can undergo further fragmentation. For instance, the ion at m/z 185 can lose carbon monoxide (CO, 28 Da) to form an ion at m/z 157 . The phenyl cation at m/z 77 can lose acetylene (C₂H₂, 26 Da) to produce a fragment at m/z 51 .
The following diagram illustrates the proposed major fragmentation pathways of this compound under electron ionization.
Caption: Proposed EI fragmentation of this compound.
Summary of Key Fragment Ions
The following table summarizes the major ions observed or predicted in the electron ionization mass spectrum of this compound. The relative abundances are based on typical fragmentation patterns of aromatic ethers and available data.
| m/z | Proposed Formula | Identity/Origin |
| 200 | [C₁₃H₁₂O₂]⁺˙ | Molecular Ion |
| 185 | [C₁₂H₉O₂]⁺ | [M - CH₃]⁺ |
| 170 | [C₁₂H₁₀O]⁺˙ | [M - CH₂O]⁺˙ |
| 157 | [C₁₁H₉O]⁺ | [M - CHO - H₂]⁺ or [M - CH₃ - CO]⁺ |
| 107 | [C₇H₇O]⁺ | Methoxyphenyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 51 | [C₄H₃]⁺ | [C₆H₅ - C₂H₂]⁺ |
Experimental Protocol: GC-MS Analysis
This protocol provides a standardized method for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Working Solutions: Create a series of working standard solutions by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Matrix: For analysis in a complex matrix (e.g., biological fluids, environmental samples), an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction should be employed and validated.
GC-MS Instrumentation and Parameters
The following parameters are recommended for a standard capillary GC-MS system. Optimization may be necessary for different instrument configurations.
Gas Chromatograph (GC) Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
Injector: Split/Splitless inlet.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio for initial screening).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar or medium-polarity column is recommended, such as an Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
Mass Spectrometer (MS) Parameters:
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Acquisition Mode: Full Scan for qualitative analysis. For quantitative analysis, Selected Ion Monitoring (SIM) can be used, monitoring the ions at m/z 200, 157, and 77.
Data Analysis
-
Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time from the analysis of a standard solution.
-
Mass Spectrum Extraction: Extract the mass spectrum from the identified peak.
-
Spectral Interpretation: Compare the acquired mass spectrum with the predicted fragmentation pattern and, if available, with a reference spectrum from a spectral library such as the NIST/EPA/NIH Mass Spectral Library.[2][3][4][5][6]
-
Quantification: For quantitative analysis, construct a calibration curve by plotting the peak area of the target ion(s) against the concentration of the working standard solutions.
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: GC-MS analysis workflow for this compound.
Conclusion
The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak at m/z 200 and several key fragment ions, most notably at m/z 185, 170, 157, and 77. The fragmentation pathways can be logically deduced from the combined fragmentation patterns of anisole and diphenyl ether. The provided GC-MS protocol offers a robust and reliable method for the separation and identification of this compound. This application note serves as a valuable resource for researchers and scientists requiring the analysis of this compound and related aromatic ether compounds.
References
- 1. This compound | C13H12O2 | CID 74252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry Data Center | NIST [nist.gov]
- 3. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 4. NIST Mass Spectrometry Data Center Standard Reference Data and Software Tools for Seized Drug Analysis | NIST [nist.gov]
- 5. NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NIST Mass Spectrometry Data Center - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 1-Methoxy-3-phenoxybenzene as a Versatile Chemical Intermediate
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1-methoxy-3-phenoxybenzene (CAS No. 1655-68-1), a key chemical intermediate. We will delve into its fundamental physicochemical properties, explore robust synthetic protocols for its preparation, and detail its strategic applications in the synthesis of complex organic molecules. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, high-purity transformations. This document serves as a practical resource for leveraging the unique reactivity of this diaryl ether in pharmaceutical and agrochemical research.
Introduction: Understanding the Core Utility of this compound
This compound, also known as 3-phenoxyanisole or m-methoxyphenyl phenyl ether, is a diaryl ether that has garnered significant interest as a versatile building block in organic synthesis.[1][2] Its structure, featuring a benzene ring substituted with both a methoxy and a phenoxy group, provides a unique platform for a variety of chemical transformations. The interplay between the electron-donating methoxy group and the phenoxy moiety dictates the regioselectivity of subsequent reactions, making it a valuable precursor for creating complex molecular architectures.[3][4]
The primary utility of this compound lies in its role as an intermediate for synthesizing higher-value compounds, particularly in the pharmaceutical and agricultural sectors.[3][4] Its derivatives have been investigated for potential therapeutic applications and for their fungicidal properties.[3] This guide will provide the foundational knowledge and practical protocols necessary to effectively utilize this compound in a research and development setting.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its safe handling and successful application in synthesis.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Phenoxyanisole, m-Phenoxyanisole, 3-Methoxydiphenyl ether | [1][2] |
| CAS Number | 1655-68-1 | [1] |
| Molecular Formula | C₁₃H₁₂O₂ | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | ~294-296 °C at 760 mmHg | [2][3] |
| Density | 1.088 g/cm³ | [2] |
| Flash Point | ~116-117 °C | [2][3] |
| Water Solubility | Insoluble | [2] |
| LogP | 3.49 | [2] |
Synthesis of this compound: The Ullmann Condensation
The most established and reliable method for synthesizing diaryl ethers like this compound is the Ullmann condensation.[5] This copper-catalyzed cross-coupling reaction forms a carbon-oxygen bond between an aryl halide and a phenol.[5][6] While traditional Ullmann reactions required harsh conditions, modern modifications with soluble copper catalysts and ligands have made the process more efficient and applicable to a wider range of substrates.[5][7]
The protocol described below utilizes 3-methoxyphenol (m-guaiacol) and an aryl halide in a copper-catalyzed reaction. The choice of a copper catalyst is critical; it facilitates the coupling at temperatures lower than uncatalyzed reactions.[8] A high-boiling polar solvent like N,N-Dimethylformamide (DMF) is often used to ensure the reagents remain in solution at the required reaction temperatures.[5][8]
Diagram 1: General Workflow for Ullmann Ether Synthesis
Caption: Workflow for the synthesis of this compound.
Protocol 2.1: Copper-Catalyzed Synthesis of this compound
Materials:
-
3-Methoxyphenol (1.0 eq)
-
Iodobenzene (1.1 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, nitrogen/argon inlet
Procedure:
-
Setup: Assemble the reaction apparatus under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried to prevent moisture from interfering with the reaction.
-
Reagent Addition: To the three-neck flask, add anhydrous potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and 3-methoxyphenol (1.0 eq).
-
Solvent and Reactant Addition: Add anhydrous DMF to the flask via syringe to create a stirrable suspension. Add iodobenzene (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. The causality here is that sufficient thermal energy is required to overcome the activation energy for the oxidative addition of the aryl halide to the copper catalyst.[6]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (3-methoxyphenol) is consumed (typically 12-24 hours).
-
Workup - Quenching: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing saturated aqueous ammonium chloride and dilute with water. The NH₄Cl serves to quench the reaction and complex with the copper catalyst, facilitating its removal.
-
Workup - Extraction: Extract the aqueous layer three times with diethyl ether or toluene. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield this compound as a colorless to pale yellow oil.
Key Transformations and Applications
The true value of this compound is realized in its subsequent transformations. The methoxy group is a strong ortho-, para-director, making the positions C2, C4, and C6 of its ring electron-rich and susceptible to electrophilic attack. The phenoxy group is also an activating ortho-, para-director for its respective ring.
Electrophilic Aromatic Substitution: Nitration
Nitration is a foundational step for introducing an amine functional group (via subsequent reduction), which is a common pharmacophore. The directing effects of the methoxy group will primarily channel the electrophile to the positions ortho and para to it.
Diagram 2: Regioselectivity of Nitration
Caption: Expected major products from the nitration of this compound.
Protocol 3.1.1: Ortho-Nitration of this compound
This protocol is adapted from standard nitration procedures for activated aromatic rings.[9]
Materials:
-
This compound (1.0 eq)
-
Concentrated Nitric Acid (HNO₃, 70%) (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Glacial Acetic Acid
-
Diethyl ether
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in glacial acetic acid. Cool the flask in an ice-water bath to 0 °C.
-
Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a catalytic amount of concentrated sulfuric acid, keeping the mixture cool.
-
Addition: Add the nitrating mixture dropwise to the stirred solution of the starting material over 30 minutes. The temperature must be maintained below 10 °C to prevent over-nitration and side reactions. The sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.
-
Workup: Pour the reaction mixture slowly onto crushed ice. Extract the product with diethyl ether (3x).
-
Washing: Combine the organic layers and wash carefully with water, followed by saturated sodium bicarbonate solution (to neutralize residual acids), and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting regioisomers can be separated by column chromatography.
C-H Activation for Advanced Synthesis
Modern synthetic methods allow for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. Palladium-catalyzed C-H activation, for instance, can be used to introduce new C-C or C-heteroatom bonds with high selectivity.[10][11] The methoxy group can act as a directing group, facilitating ortho-C-H activation.[12]
Diagram 3: Conceptual Workflow for Directed C-H Activation
Caption: Palladium-catalyzed C-H activation directed by a coordinating group.
Protocol 3.2.1: Palladium-Catalyzed Ortho-Olefination (Conceptual Protocol)
This conceptual protocol illustrates how C-H activation might be applied. Specific directing groups and conditions would need to be optimized.
Materials:
-
Ortho-lithiated or Grignard derivative of this compound (prepared in situ)
-
Pd(OAc)₂ (Palladium(II) acetate) (0.05 eq)
-
Triphenylphosphine (PPh₃) or other suitable ligand (0.1 eq)
-
Styrene or other olefin (1.5 eq)
-
Silver carbonate (Ag₂CO₃) or other oxidant (2.0 eq)
-
Toluene or 1,4-dioxane, anhydrous
Procedure:
-
Setup: Under an inert atmosphere, add the palladium catalyst, ligand, and oxidant to a Schlenk flask.
-
Reagent Addition: Add the starting material (this compound derivative) and the anhydrous solvent.
-
Coupling Partner: Add the olefin (e.g., styrene) to the reaction mixture.
-
Reaction: Heat the mixture to 80-110 °C. The mechanism generally involves the formation of a palladacycle intermediate, followed by insertion of the olefin and reductive elimination to form the C-C bond.[13] The oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) formed after reductive elimination.
-
Monitoring and Workup: Monitor by GC-MS. Upon completion, cool the reaction, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography to isolate the ortho-olefinated product.
Safety and Handling
Proper safety precautions are essential when working with this compound and the reagents used in its synthesis and transformation.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
Hazards: The compound itself is not classified with acute toxicity, but reagents used in its synthesis and modification can be hazardous. For example, Ullmann condensations often require high temperatures.[5] Nitrating mixtures are highly corrosive and potent oxidizing agents.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[16] Keep the container tightly closed.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Conclusion
This compound is a strategically important chemical intermediate with a well-defined reactivity profile. Its synthesis via Ullmann condensation is a robust and scalable process. The differential reactivity of its two aromatic rings, governed by the directing effects of the methoxy and phenoxy groups, allows for selective functionalization through both classical electrophilic substitution and modern C-H activation methodologies. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to confidently and effectively incorporate this versatile building block into their synthetic programs, accelerating the discovery and development of novel pharmaceuticals and agrochemicals.
References
- 1. This compound | C13H12O2 | CID 74252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Buy this compound | 1655-68-1 | >98% [smolecule.com]
- 4. Buy this compound | 1655-68-1 | >98% [smolecule.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Selective O-Cyclization of N-Methoxy Aryl Amides with CH2Br2 or 1,2-DCE via Palladium-Catalyzed C-H Activation [organic-chemistry.org]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Ullmann Diaryl Ether Synthesis
Welcome to the technical support center for the Ullmann synthesis of diaryl ethers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-O coupling reaction. Instead of a generic overview, we will directly address the specific, practical challenges and side reactions you may encounter at the bench. Our focus is on diagnosing problems, understanding the underlying mechanisms, and providing actionable solutions to optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial queries and issues encountered during the Ullmann diaryl ether synthesis.
Q1: My Ullmann reaction has a very low yield, and I'm recovering mostly starting materials. What are the most likely initial causes?
A1: Low or no conversion is a frequent issue, often pointing to problems with the catalytic system or reaction conditions rather than a specific side reaction. Before troubleshooting byproducts, verify these fundamentals:
-
Catalyst Inactivity: The "active" species in modern Ullmann reactions is a Cu(I) complex. If you are using a Cu(I) salt (e.g., CuI), ensure it is fresh and has not been oxidized to inactive Cu(II) through prolonged exposure to air. If your CuI is old or discolored (green/blue tints), consider purchasing a new bottle or purifying the old stock.
-
Base Inefficiency: The base is critical for deprotonating the phenol to form the nucleophilic phenoxide. If the base is weak, wet, or sterically hindered, this initial step will fail. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are commonly effective.[1][2] However, bases like Cs₂CO₃ can be inactivated by water, leading to no reaction.[2][3] Ensure your base is anhydrous.
-
Insufficient Temperature: While modern ligand-accelerated Ullmann reactions operate at milder temperatures than the classical protocol (>200 °C), they still require sufficient thermal energy.[3][4] If you are running the reaction at 80 °C with a challenging substrate, a modest increase to 100-120 °C may be necessary to initiate catalysis.
-
Ligand Absence or Mismatch: For electron-rich or sterically hindered substrates, a ligand is often essential to facilitate the reaction at moderate temperatures.[2][3] Running the reaction "ligand-free" may work for activated substrates but will often fail for more demanding couplings.
Q2: I'm observing a significant amount of a non-polar byproduct that appears to be a biaryl, formed from my aryl halide. What is this, and how can I prevent it?
A2: You are observing aryl halide homocoupling , a classic side reaction in Ullmann chemistry where two molecules of the aryl halide couple to form a symmetrical biaryl (Ar-Ar).[1][5]
Causality: This side reaction is particularly prevalent under the harsh conditions of the traditional Ullmann synthesis (high temperatures, stoichiometric copper powder).[6][7] It arises from the reaction of an organocopper intermediate with a second molecule of the aryl halide. In modern catalytic systems, it can indicate that the rate of this undesired pathway is competitive with the desired C-O coupling.
Troubleshooting Strategies:
-
Lower the Reaction Temperature: Homocoupling often has a higher activation energy than the desired ether formation. The addition of an effective ligand allows for lower reaction temperatures (e.g., 90-110 °C), which kinetically disfavors the homocoupling pathway.[3]
-
Introduce a Chelating Ligand: Ligands such as N,N-dimethylglycine, 1,10-phenanthroline, or various diamines accelerate the reductive elimination step that forms the C-O bond, making it much faster than the competing homocoupling.[3][8] If you are already using a ligand, you may need to screen others to find a more effective one for your specific substrate combination.
-
Use a Catalytic Amount of Copper: The classical reaction often used an excess of copper metal, which promotes homocoupling.[9] Modern protocols use catalytic amounts (typically 5-10 mol%) of a Cu(I) salt, which inherently reduces the likelihood of this side reaction.
Q3: My primary byproduct is the dehalogenated arene (Ar-H). What causes this hydrodehalogenation, and what is the solution?
A3: Hydrodehalogenation is a common and frustrating side reaction where the halogen on your aryl halide is replaced by a hydrogen atom.
Causality: This pathway is typically initiated by the presence of a proton source in the reaction mixture. An organocopper intermediate, which is part of the catalytic cycle, can be protonated by adventitious water or other protic species, leading to the formation of the Ar-H byproduct and regeneration of an inactive copper species.[1]
Troubleshooting Strategies:
-
Rigorously Dry All Reagents and Solvents: This is the most critical step. Traces of water in your solvent, base, or starting materials are the most common culprits.[1]
-
Use an Inert Atmosphere: While some modern protocols are more robust, setting up the reaction under an inert atmosphere (Argon or Nitrogen) is best practice. This prevents moisture from the air from entering the reaction and also protects the Cu(I) catalyst from oxidation.
-
Evaluate Your Base: While essential, some bases or their counterions can facilitate proton transfer. Experimenting with different anhydrous bases (e.g., switching from K₂CO₃ to K₃PO₄) can sometimes mitigate the issue.[1][10]
Part 2: Advanced Troubleshooting & Optimization
This section explores the nuanced roles of specific reaction components and provides a deeper understanding of how to optimize selectivity.
Q4: How does my choice of ligand specifically impact side reactions?
A4: The ligand is arguably the most important variable in modern Ullmann chemistry. It doesn't just accelerate the reaction; it fundamentally alters the reactivity and stability of the copper center, directly influencing which reaction pathways are favored.
Mechanism of Action: Chelating N,N- or N,O-ligands (like diamines or amino acids) coordinate to the copper center.[2][3] This coordination:
-
Increases Catalyst Solubility and Stability: Prevents the precipitation of inactive copper species.
-
Facilitates Reductive Elimination: Stabilizes the transition state for the desired C-O bond formation, dramatically increasing its rate.[11][12]
-
Discourages Side Reactions: By accelerating the desired catalytic cycle, the residence time of intermediates that could lead to homocoupling or decomposition is minimized.
The workflow below illustrates how to approach ligand selection to troubleshoot an underperforming reaction.
Diagram 1: Ligand Selection Troubleshooting Workflow A logical guide for optimizing ligand choice.
Q5: Can the solvent do more than just dissolve my reagents? How does it influence byproducts?
A5: Yes, the solvent plays a multifaceted role. Traditionally, high-boiling polar aprotic solvents like NMP, DMF, or nitrobenzene were required to reach the high temperatures needed for the reaction.[4] However, these solvents are not always inert and can participate in side reactions.
-
Protic Solvents: As discussed in Q3, protic solvents (alcohols, water) are a direct source of protons for hydrodehalogenation and should generally be avoided.[1]
-
Coordinating Solvents: Solvents with oxygen atoms (e.g., dioxane, anisole) can sometimes coordinate to the copper center.[10] This can be detrimental if it competes with the binding of your primary ligand or substrate, effectively inhibiting the catalytic cycle.
-
Non-Polar Solvents: With modern, highly active catalyst systems, non-polar solvents like toluene or xylene can be very effective.[10] They are less likely to participate in side reactions and can simplify product purification. Their main drawback is potentially lower solubility for highly polar substrates or salts.
Part 3: Data & Protocols
Table 1: Troubleshooting Summary: Common Issues & Solutions
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | Inactive catalyst (Cu(II) contamination), insufficient temperature, inefficient base, lack of a suitable ligand. | Use fresh Cu(I) salt, moderately increase temperature (e.g., by 20 °C), switch to an anhydrous base (K₃PO₄, Cs₂CO₃), introduce a chelating ligand (e.g., N,N-dimethylglycine).[1][2][3] |
| Homocoupling (Ar-Ar) | Reaction temperature is too high, slow C-O coupling kinetics, high concentration of copper catalyst. | Lower the reaction temperature, add a ligand to accelerate C-O bond formation, ensure you are using catalytic (5-10 mol%) vs. stoichiometric copper.[3][5] |
| Hydrodehalogenation (Ar-H) | Presence of protic impurities (especially water) in the solvent, reagents, or from the atmosphere. | Rigorously dry all solvents and reagents, run the reaction under an inert atmosphere (Ar or N₂), switch to a polar aprotic solvent.[1][13] |
| Reduced Functional Groups | Some functional groups (e.g., nitro groups) can be reduced by the copper catalyst system at high temperatures. | Use a milder, ligand-accelerated protocol at the lowest possible temperature. If reduction persists, this functional group may be incompatible. |
Table 2: Comparison of Ullmann Reaction Conditions
| Parameter | Classical Ullmann Synthesis | Modern Ligand-Accelerated Synthesis | Rationale for Change |
| Temperature | 180 - 220 °C or higher[4] | 80 - 140 °C[11] | Milder conditions reduce thermal decomposition and side reactions like homocoupling. |
| Copper Source | Stoichiometric copper powder or bronze alloy[6] | 5-10 mol% Cu(I) salt (e.g., CuI, CuBr)[14] | Catalytic amounts are more atom-economical and reduce metal waste and homocoupling. |
| Ligand | Typically none | Required (e.g., diamines, amino acids, diols)[2][8] | Ligands accelerate the desired C-O coupling, enabling lower temperatures and broader substrate scope. |
| Base | KOH, K₂CO₃[11] | K₃PO₄, Cs₂CO₃[1][3] | Stronger, non-nucleophilic bases are often more effective at deprotonating the phenol without interfering with the catalyst. |
| Solvent | High-boiling polar (Pyridine, NMP, DMF)[4] | Polar aprotic (DMF, Dioxane) or Non-polar (Toluene, Xylene)[10] | Wider solvent scope is possible due to more active catalysts; avoids problematic solvents. |
Experimental Protocol: General Procedure for a Ligand-Accelerated Ullmann Diaryl Ether Synthesis
This protocol is a general guideline. Specific quantities and temperatures should be optimized for your particular substrates.
Materials:
-
Aryl Halide (Ar-X, where X = I or Br)
-
Phenol (Ar'-OH)
-
Copper(I) Iodide (CuI, 5 mol%)
-
Ligand (e.g., N,N-Dimethylglycine, 10 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous Solvent (e.g., Dioxane or Toluene)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Preparation: To an oven-dried reaction flask, add the phenol (1.0 equiv), the base (2.0 equiv), the CuI catalyst (0.05 equiv), and the ligand (0.10 equiv).
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to ensure the vessel is free of air and moisture.
-
Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous solvent via syringe, followed by the aryl halide (1.0 - 1.2 equiv).
-
Reaction: Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 110 °C). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to 48 hours depending on the reactivity of the substrates.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the insoluble copper salts and base.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired diaryl ether.
Diagram 2: The Ullmann Catalytic Cycle & Points of Side Reaction Illustrates the main catalytic pathway and where side reactions typically originate.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 3. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 6. byjus.com [byjus.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 1-Methoxy-3-phenoxybenzene Synthesis
Welcome to the technical support center dedicated to the synthesis of 1-methoxy-3-phenoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can confidently optimize your reaction conditions.
The synthesis of diaryl ethers like this compound is a cornerstone of many research and development programs, finding applications in pharmaceuticals, agricultural chemicals, and materials science.[1][2] While conceptually straightforward, the formation of the C-O bond between two aryl groups can be challenging, often plagued by low yields, side reactions, and difficult purifications. This guide will focus on the two most prevalent and powerful methods for this transformation: the classic Ullmann condensation and the modern Buchwald-Hartwig amination.
Part 1: Core Synthetic Methodologies
The construction of the diaryl ether linkage in this compound is typically achieved via transition-metal-catalyzed cross-coupling reactions. The choice between the copper-catalyzed Ullmann reaction and the palladium-catalyzed Buchwald-Hartwig reaction depends on factors like available starting materials, cost, and sensitivity to functional groups.
Method A: The Ullmann Condensation
The Ullmann condensation is the traditional method for forming diaryl ethers, involving a copper catalyst to couple an aryl halide with a phenol.[3][4] While classic protocols required harsh conditions with stoichiometric copper, modern variations use catalytic amounts of copper salts, often supported by ligands, allowing for milder reaction temperatures.[3][5]
Simplified Mechanism: The reaction is believed to proceed through the formation of a copper(I) phenoxide intermediate. This species then reacts with the aryl halide in a key C-O bond-forming step, which can be viewed as a nucleophilic aromatic substitution or involve oxidative addition/reductive elimination pathways.[3][4]
General Experimental Protocol (Modern Ligand-Assisted Ullmann)
-
Vessel Preparation: To an oven-dried Schlenk tube or sealed vial, add the copper(I) source (e.g., CuI, 5-10 mol%), the ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol).
-
Reagent Addition: Add 3-methoxyphenol (1.0 mmol) and the aryl halide (e.g., iodobenzene, 1.2 mmol) to the vessel.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) at least three times.
-
Solvent Addition: Add anhydrous solvent (e.g., DMF or Dioxane, 3-5 mL) via syringe.[6]
-
Reaction: Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100-140 °C).
-
Monitoring & Work-up: Monitor the reaction's progress by TLC or GC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate and water, and separate the organic layer. Extract the aqueous layer, combine the organic fractions, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Method B: The Buchwald-Hartwig C-O Coupling
A more recent and often more versatile alternative to the Ullmann reaction is the palladium-catalyzed Buchwald-Hartwig cross-coupling.[7][8] This method typically offers milder conditions, broader substrate scope, and higher functional group tolerance, though it relies on more expensive and often air-sensitive palladium catalysts and phosphine ligands.[8][9]
Simplified Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by deprotonation of the phenol by the base and subsequent reaction with the palladium complex to form a palladium phenoxide. The final step is the reductive elimination of the diaryl ether product, regenerating the Pd(0) catalyst.
General Experimental Protocol (Buchwald-Hartwig)
-
Vessel Preparation: To a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and the base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Add 3-methoxyphenol (1.2 mmol) and the aryl halide (e.g., bromobenzene, 1.0 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 3-5 mL) via syringe.
-
Reaction: Seal the tube and heat with vigorous stirring at the desired temperature (e.g., 80-110 °C).
-
Monitoring & Work-up: Monitor the reaction progress by TLC or GC-MS. After completion, cool to room temperature, filter through a pad of Celite to remove the catalyst, and wash the pad with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the crude residue by flash column chromatography.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction shows very low or no conversion. What are the likely causes and solutions?
This is the most common problem. A systematic approach is key to diagnosis.
-
Potential Cause 1: Inactive Catalyst. The active catalytic species for Ullmann reactions is typically Cu(I), which can oxidize to inactive Cu(II).[6] Palladium catalysts can also degrade.
-
Solution: Always use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).[6] For palladium catalysts, ensure they have been stored properly under an inert atmosphere. If catalyst degradation is suspected, open a new bottle.
-
-
Potential Cause 2: Inappropriate Ligand or Ligand-Free System. Modern, lower-temperature Ullmann reactions rely heavily on ligands to stabilize the copper catalyst and facilitate the reaction.[6] Buchwald-Hartwig reactions are entirely dependent on the correct phosphine ligand.
-
Potential Cause 3: Suboptimal Base or Temperature. The base is crucial for deprotonating the phenol, and its strength and solubility can significantly impact the reaction rate.[6] The reaction temperature must be high enough to overcome the activation energy but not so high as to cause degradation.
-
Solution: Screen common inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃.[6] Cesium carbonate is more soluble and often more effective but also more expensive. For temperature, if no reaction is observed, increase the temperature in 10-20 °C increments. Traditional Ullmann reactions often require temperatures above 150 °C, while modern protocols can work in the 80-120 °C range.[3][6]
-
-
Potential Cause 4: Protic Impurities. The presence of water can lead to side reactions, such as the reduction of the aryl halide or hydrolysis of the base.[6]
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly oven-dried before use.[6]
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing significant side products, such as homocoupled biaryls or dehalogenated starting material. How can I suppress these?
Side product formation indicates that undesired reaction pathways are competing with your desired C-O coupling.
-
Potential Cause 1: Homocoupling of Aryl Halide. This is a classic side reaction in Ullmann couplings, forming a biaryl product (e.g., biphenyl from iodobenzene).
-
Solution: This is often temperature-dependent. Try lowering the reaction temperature. Adjusting the catalyst-to-ligand ratio can also influence selectivity. In some cases, using a less reactive aryl halide (bromide instead of iodide) can mitigate this issue.
-
-
Potential Cause 2: Reduction of Aryl Halide (Dehalogenation). The aryl halide can be reduced back to the corresponding arene, especially if trace water or other protic sources are present.
-
Solution: Rigorously exclude water and oxygen. Ensure your inert gas seal is secure and use high-quality anhydrous solvents.[6]
-
-
Potential Cause 3: Degradation of Phenol or Product. At high temperatures, the phenoxide nucleophile or the diaryl ether product may be unstable.
Q3: My reaction is complete, but purifying the product is difficult. How can I improve the work-up and purification?
Purification challenges often stem from removing the catalyst and separating closely-eluting compounds.
-
Problem: Removing Metal Catalyst Residues. Copper and palladium salts can be difficult to remove completely and may interfere with subsequent steps or applications.
-
Solution (for Copper): During the aqueous work-up, washing the organic layer with a dilute solution of ammonium hydroxide can help chelate and remove residual copper salts.
-
Solution (for Palladium): After the reaction, filtering the cooled mixture through a plug of Celite or silica can remove a significant portion of the heterogeneous palladium catalyst. Specific scavengers can also be employed if trace metal contamination is a critical concern.
-
-
Problem: Separating Product from Starting Materials. Unreacted 3-methoxyphenol or the aryl halide can co-elute with the product during column chromatography.
-
Solution:
-
Aqueous Wash: A wash with a dilute base (e.g., 1M NaOH) during work-up can remove most of the unreacted acidic 3-methoxyphenol. Be sure to re-extract the aqueous layer to recover any product that may have been carried over.
-
Chromatography Optimization: Use a shallow solvent gradient during column chromatography (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate). Using a less polar solvent system overall can improve separation between the slightly more polar starting materials and the nonpolar product.
-
-
Part 3: Frequently Asked Questions (FAQs)
Q1: Which method is "better": Ullmann or Buchwald-Hartwig?
There is no single "best" method; the choice is application-dependent.
| Feature | Ullmann Condensation | Buchwald-Hartwig Coupling |
| Catalyst Cost | Low (Copper salts are inexpensive) | High (Palladium and phosphine ligands are expensive) |
| Reaction Conditions | Traditionally harsh (150-210°C), modern protocols are milder (80-140°C)[3] | Generally mild (Room temp to 110°C) |
| Substrate Scope | Good, but can be limited with electron-rich or sterically hindered partners | Excellent, highly versatile with a wide range of functional groups tolerated[9] |
| Sensitivity | Less sensitive to air and moisture than many Pd systems | Often requires strict inert atmosphere techniques due to air-sensitive catalysts/ligands |
Q2: What is the best solvent for this C-O coupling reaction?
The choice of solvent is critical as it affects reagent solubility and reaction rate.
-
Polar Aprotic Solvents: Solvents like DMF, NMP, and Dioxane are commonly used and often give excellent results.[3][6][10] They effectively dissolve the ionic intermediates and salts present in the reaction.
-
Non-Polar Solvents: For some O-arylation reactions, non-polar solvents like Toluene or Xylene have been shown to be more effective.[6]
-
Recommendation: For initial optimization, DMF or Dioxane for Ullmann and Toluene for Buchwald-Hartwig are excellent starting points. If yields are poor, a solvent screen is highly recommended.[11]
Caption: Comparison of typical reaction pathways.
Q3: Can I use an aryl chloride as my starting material?
Aryl chlorides are cheaper than bromides and iodides but are significantly less reactive.
-
Ullmann Reaction: Traditional Ullmann couplings are generally ineffective with aryl chlorides. However, modern systems with specialized "second-generation" ligands, such as those based on oxalic diamides, have shown success.[6]
-
Buchwald-Hartwig Reaction: This reaction is more amenable to aryl chlorides, especially with the use of electron-rich, bulky phosphine ligands designed specifically for this purpose.
Recommendation: For ease of reaction, aryl iodides and bromides are preferred. If cost is a major driver and an aryl chloride must be used, expect to spend significant time on optimization with specialized ligand systems.
References
- 1. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 10. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Methoxy-3-phenoxybenzene
Welcome to the technical support center for the purification of 1-methoxy-3-phenoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during its purification. Our approach is rooted in explaining the "why" behind each step, ensuring you have a comprehensive understanding of the processes involved.
I. Understanding the Impurity Profile
Before delving into purification protocols, it is crucial to understand the potential impurities that can arise during the synthesis of this compound. The most common synthetic routes, such as the Williamson ether synthesis or Ullmann coupling, can lead to specific byproducts.[1][2][3]
Common Impurities May Include:
-
Starting Materials: Unreacted 3-methoxyphenol or bromobenzene (or other aryl halides).
-
Isomeric Byproducts: Formation of ortho- or para-substituted isomers due to the directing effects of the methoxy group.[1]
-
Homocoupled Products: Biphenyl or dimethoxybiphenyl derivatives from side reactions.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Peroxides: Ethers like this compound can form explosive peroxides upon exposure to air and light.[3]
Frequently Asked Questions (FAQs) - Impurity Identification
Q1: How can I identify the impurities in my crude this compound sample?
A1: A multi-pronged analytical approach is recommended for comprehensive impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying volatile and semi-volatile impurities.[4] The mass spectra can be compared with libraries (e.g., NIST) for positive identification.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is effective for separating the target compound from non-volatile impurities and isomers.[6] A diode-array detector (DAD) or UV detector can provide information about the chromophoric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation of the main product and can reveal the presence of major impurities through unexpected signals.[5]
Q2: I see some colored impurities in my product. What could they be?
A2: Colored impurities often arise from phenolic starting materials that have oxidized or from the formation of polymeric byproducts under harsh reaction conditions. Activated charcoal treatment during recrystallization can be effective in removing these colored bodies.[7]
II. Purification Methodologies: A Troubleshooting Guide
The choice of purification method depends on the nature and quantity of the impurities present. Below, we discuss the most common techniques and troubleshoot potential issues.
A. Distillation
Fractional distillation under reduced pressure is a primary method for purifying this compound, especially for removing impurities with significantly different boiling points.
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short, insulated Vigreux or packed column. Ensure all glassware is dry and leak-free. Use a suitable vacuum pump and a cold trap.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Evacuation: Gradually reduce the pressure to the desired level.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions based on the boiling point at the given pressure. Discard the initial forerun, which may contain volatile solvents and impurities. Collect the main fraction corresponding to the boiling point of this compound.
-
Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool before slowly reintroducing air.
Troubleshooting Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Bumping/Unstable Boiling | - Inefficient stirring or lack of boiling chips.- Too rapid heating. | - Ensure vigorous stirring or add fresh boiling chips.- Apply heat gradually and evenly. |
| Poor Separation of Impurities | - Inefficient distillation column.- Distillation rate is too fast. | - Use a more efficient column (e.g., a longer packed column).- Reduce the heating rate to allow for proper equilibration. |
| Product Solidifies in Condenser | - The cooling water is too cold, and the melting point of the product is high. | - Use warmer cooling water or wrap the condenser with a heating tape set to a low temperature. |
| Low Recovery | - Leaks in the vacuum system.- Thermal decomposition of the product. | - Check all joints and connections for leaks.- Ensure the distillation is performed at the lowest possible temperature by using a high vacuum. |
B. Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities and for obtaining a highly pure, crystalline product.[8]
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, methanol, or mixtures like ethanol/water.
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a short period.[7]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out Instead of Crystallization | - The boiling point of the solvent is higher than the melting point of the compound.- The cooling rate is too fast. | - Add a co-solvent in which the compound is more soluble to lower the saturation temperature.- Allow the solution to cool more slowly by insulating the flask.[7] |
| No Crystal Formation | - The solution is not saturated.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution.- Induce crystallization by scratching the inside of the flask or adding a seed crystal.[7]- Choose a different solvent or solvent system. |
| Low Recovery | - Too much solvent was used.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution.- Preheat the filtration apparatus to prevent premature crystallization.[7] |
C. Column Chromatography
For challenging separations of isomers or closely related impurities, column chromatography is the method of choice.[5][9]
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column overloading. | - Optimize the eluent system using TLC to achieve good separation (Rf values between 0.2 and 0.5).- Use a larger column or load less sample. |
| Cracking of Silica Gel Bed | - The column ran dry. | - Always keep the silica gel bed covered with the eluent. |
| Tailing of Spots on TLC | - The compound is too polar for the eluent.- The sample is interacting strongly with the silica gel. | - Increase the polarity of the eluent.- Add a small amount of a modifier like triethylamine to the eluent to reduce interactions with acidic silica. |
III. Workflow and Logic Diagrams
To assist in visualizing the purification process and troubleshooting logic, the following diagrams are provided.
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for common recrystallization problems.
IV. Safety Considerations
-
Peroxide Formation: Ethers can form explosive peroxides over time.[3] Store this compound under an inert atmosphere (nitrogen or argon), protected from light, and in a cool place. Periodically test for the presence of peroxides using peroxide test strips.
-
Handling Reagents: Always handle solvents and reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By understanding the potential impurities and employing the appropriate purification techniques with a systematic troubleshooting approach, researchers can consistently obtain high-purity this compound for their research and development needs.
References
- 1. Buy this compound | 1655-68-1 | >98% [smolecule.com]
- 2. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Ether - Synthesis, Reactions, Uses | Britannica [britannica.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzene, 1-methoxy-3-phenoxy- | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. EP0851853A1 - Process for the purification of diphenyl ether compounds - Google Patents [patents.google.com]
- 9. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones [mdpi.com]
Troubleshooting peak splitting in 1H NMR of 1-Methoxy-3-phenoxybenzene
Welcome to the technical support center for the analysis of 1-methoxy-3-phenoxybenzene using ¹H NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues, particularly unexpected peak splitting, that may arise during spectral acquisition and interpretation. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum of this compound?
A1: In a standard ¹H NMR spectrum, you should expect to see signals corresponding to the methoxy group protons and the aromatic protons on both benzene rings. The methoxy group (-OCH₃) will appear as a singlet, typically in the range of 3.7-3.9 ppm. The aromatic protons will appear in the aromatic region (approximately 6.5-7.5 ppm). Due to the substitution pattern, the aromatic signals will likely present as complex multiplets resulting from spin-spin coupling.
Q2: Why am I seeing more peaks in the aromatic region than I anticipated?
A2: Unexpected complexity in the aromatic region can arise from several factors. The protons on the substituted benzene rings are chemically distinct and will couple with their neighbors, leading to multiplets. Furthermore, protons that are chemically equivalent may not be magnetically equivalent, resulting in more complex splitting patterns than predicted by simple first-order analysis.[1][2] This is a common phenomenon in substituted aromatic systems.
Q3: My methoxy singlet appears broader than usual. What could be the cause?
A3: A broad singlet for the methoxy group can be indicative of several issues. Common causes include poor shimming of the NMR magnet, a non-homogenous sample due to poor solubility, or a sample that is too concentrated.[3] In some cases, slow conformational changes on the NMR timescale can also lead to peak broadening.
Q4: I suspect my sample is contaminated. What are common contaminants I should look for?
A4: Common contaminants in NMR samples include residual solvents from purification (e.g., ethyl acetate, dichloromethane), water, and grease from glassware.[3] Water typically appears as a broad singlet, the chemical shift of which is dependent on the solvent and temperature. Residual solvents will have characteristic peak patterns that can be identified by comparison to reference spectra.
In-Depth Troubleshooting Guide for Peak Splitting
Unexpected peak splitting in the ¹H NMR spectrum of this compound can be a significant challenge. This guide provides a systematic approach to diagnosing and resolving these issues, categorized by the nature of the spectral problem.
Scenario 1: Simple Multiplets Appear More Complex (e.g., "doublet of doublets" instead of a simple doublet)
This is often a result of long-range coupling or magnetic non-equivalence.
Underlying Science: In aromatic systems, protons can couple not only to their immediate neighbors (ortho coupling, ³J) but also to protons further away (meta coupling, ⁴J, and para coupling, ⁵J). These long-range couplings, although smaller than ortho couplings, can introduce additional splitting.[4]
Furthermore, in molecules with certain symmetries, protons that are chemically equivalent (i.e., interchangeable by a symmetry operation) may not be magnetically equivalent.[1][2] This occurs when a set of chemically equivalent protons have different coupling relationships to another proton in the molecule.[5][6] For this compound, the protons on the phenoxy ring, for example, can exhibit magnetic non-equivalence, leading to more complex splitting patterns than simple doublets and triplets.
Troubleshooting Workflow:
Caption: Workflow for analyzing complex multiplets.
Experimental Protocol: Spectral Simulation
-
Assign Protons: Tentatively assign the chemical shifts of the aromatic protons based on known substituent effects. The ether linkages will influence the electron density and thus the chemical shifts of the nearby protons.[7][8]
-
Estimate Coupling Constants: Use typical values for aromatic proton couplings:
-
³J (ortho): 7-10 Hz
-
⁴J (meta): 2-3 Hz
-
⁵J (para): 0-1 Hz
-
-
Use Simulation Software: Input the estimated chemical shifts and coupling constants into an NMR simulation program (many NMR software packages have this functionality).
-
Compare and Refine: Compare the simulated spectrum to your experimental data. Adjust the chemical shifts and coupling constants in the simulation until a good match is achieved. This can help confirm the presence of long-range couplings or magnetic non-equivalence.
Scenario 2: Broad, Poorly Resolved Peaks in the Aromatic Region
This can be caused by instrumental factors, sample preparation issues, or dynamic processes within the molecule.
Underlying Science: Peak broadening can result from a variety of factors. Instrumentally, poor shimming leads to an inhomogeneous magnetic field across the sample, causing nuclei in different parts of the sample to resonate at slightly different frequencies, thus broadening the signal.[3][9] From a sample perspective, high concentration can increase viscosity, which slows molecular tumbling and leads to broader lines. Particulate matter in the sample can also disrupt magnetic field homogeneity. Chemically, if the molecule is undergoing conformational changes (e.g., rotation around the ether linkages) at a rate comparable to the NMR timescale, this can also lead to peak broadening.[3][10][11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad NMR peaks.
Experimental Protocols:
-
Improving Sample Preparation:
-
Optimize Concentration: Prepare a more dilute sample (e.g., 5-10 mg in 0.6-0.7 mL of solvent).
-
Filter the Sample: Filter your NMR solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.
-
Use High-Quality Solvent: Ensure your deuterated solvent is of high purity and free from contaminants.
-
-
Variable Temperature (VT) NMR:
-
Acquire a Spectrum at Room Temperature: This will serve as your reference.
-
Increase the Temperature: Acquire spectra at elevated temperatures (e.g., in 10-20°C increments). If the broadening is due to slow conformational exchange, the peaks should sharpen as the rate of exchange increases.[3]
-
Decrease the Temperature: If possible, acquire spectra at lower temperatures. If you are observing an average of multiple conformations, you may be able to "freeze out" individual conformers, resulting in a more complex but well-resolved spectrum.
-
Scenario 3: Second-Order Effects Obscuring Splitting Patterns
When the chemical shift difference (in Hz) between two coupled protons is of a similar magnitude to their coupling constant (J), second-order effects can occur.
Underlying Science: The simple n+1 rule for predicting splitting patterns is based on a "first-order" approximation, which is valid when the chemical shift difference between coupled nuclei (Δν) is much larger than the coupling constant (J) between them (typically Δν/J > 10).[12][13] When Δν/J is small, the spin states are no longer independent, and the spectrum becomes more complex.[14][15][16] This can lead to a "roofing" effect, where the intensities of the peaks in a multiplet lean towards the signal of the coupling partner, and the simple n+1 rule breaks down.[16][17] In some cases, you may see more lines than predicted by the n+1 rule, and the spacing between the lines no longer directly corresponds to the coupling constant.[15]
Troubleshooting and Analysis:
| Parameter | First-Order Spectrum | Second-Order Spectrum |
| Δν/J Ratio | > 10 | < 10 |
| Splitting Pattern | Follows n+1 rule.[18][19][20] | Does not follow n+1 rule; can be more complex.[14] |
| Peak Intensities | Follows Pascal's triangle. | "Roofing" effect is observed; inner lines are more intense.[16] |
| Extraction of J | Directly from peak spacing. | Requires spectral simulation for accurate determination. |
Mitigation Strategy: Using a Higher Field NMR Spectrometer
The chemical shift difference (Δν) in Hertz is directly proportional to the magnetic field strength of the spectrometer, while the coupling constant (J) in Hertz is independent of the field strength. Therefore, acquiring the spectrum on a higher field instrument will increase the Δν/J ratio, which can simplify a second-order spectrum and make it appear more like a first-order spectrum.[16][21]
Example: If two protons have a chemical shift difference of 0.1 ppm and a coupling constant of 7 Hz:
-
On a 300 MHz spectrometer, Δν = 30 Hz. Δν/J ≈ 4.3 (Second-order effects likely).
-
On a 600 MHz spectrometer, Δν = 60 Hz. Δν/J ≈ 8.6 (Closer to first-order).
Summary of Key Troubleshooting Steps
-
Verify Sample Purity and Preparation: Rule out contamination and issues with concentration or solubility first.
-
Optimize Instrumental Parameters: Ensure the instrument is properly shimmed, tuned, and matched.
-
Consider Higher-Order Effects: Evaluate for magnetic non-equivalence and second-order coupling, especially in the aromatic region.
-
Utilize Advanced Techniques: Employ spectral simulation and variable temperature NMR to diagnose complex issues.
-
Increase Magnetic Field Strength: If available, use a higher field spectrometer to simplify complex spectra.
By systematically applying these troubleshooting strategies, you can overcome the challenges of peak splitting in the ¹H NMR analysis of this compound and confidently interpret your spectral data.
References
- 1. Magnetic inequivalence - Wikipedia [en.wikipedia.org]
- 2. labs.chem.byu.edu [labs.chem.byu.edu]
- 3. Troubleshooting [chem.rochester.edu]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. fiveable.me [fiveable.me]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. users.ox.ac.uk [users.ox.ac.uk]
- 11. Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 17. acdlabs.com [acdlabs.com]
- 18. youtube.com [youtube.com]
- 19. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 20. tutorchase.com [tutorchase.com]
- 21. Your NMReady-60 Order! — Nanalysis [nanalysis.com]
Enhancing the regioselectivity of 1-Methoxy-3-phenoxybenzene synthesis
Welcome to the technical support center for the synthesis of 1-methoxy-3-phenoxybenzene. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes with a focus on maximizing regioselectivity. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to ensure your experiments are successful, reproducible, and efficient.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the synthetic strategy for obtaining this compound with high regiochemical purity.
Q1: What are the primary synthetic routes for preparing this compound, and which offers the best regioselectivity?
A1: The synthesis of diaryl ethers like this compound (also known as 3-phenoxyanisole) primarily relies on carbon-oxygen (C-O) cross-coupling reactions.[1] The key to achieving the desired 1,3-substitution pattern is to select starting materials that already possess this arrangement, thereby avoiding issues with regioselectivity on an unsubstituted or mono-substituted ring.
The two most effective and widely used methods are:
-
Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: This is often the preferred modern method. It involves the coupling of an aryl halide or triflate with an alcohol or phenol.[2][3][4] For this specific synthesis, the reaction would be between 3-methoxyphenol and an aryl halide (e.g., bromobenzene or iodobenzene), or between 1-bromo-3-methoxybenzene and phenol. This method offers mild reaction conditions, high yields, and broad functional group tolerance.[5]
-
Copper-Catalyzed Ullmann Condensation: This is the classical method for diaryl ether synthesis.[6] It typically involves reacting an aryl halide with a phenol in the presence of a copper catalyst at high temperatures.[7][8][9] While historically challenging due to harsh conditions and low yields, modern modifications using specific ligands have made it a viable and often cost-effective alternative to palladium-catalyzed methods.[10]
For regioselectivity, both methods are excellent provided you start with a 1,3-disubstituted precursor. Attempting to perform a substitution on anisole (methoxybenzene) with a phenoxy group would lead to a mixture of ortho- and para-isomers, as the methoxy group is an ortho-, para-director for electrophilic aromatic substitution.[11][12]
Q2: Why is direct phenoxylation of anisole not a viable strategy for achieving the 1,3-isomer?
A2: The methoxy group (-OCH₃) on an aromatic ring is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. This is due to its ability to donate electron density into the ring through resonance, stabilizing the arenium ion intermediates for ortho and para attack. While C-O coupling reactions are not EAS, the electronic properties of the starting materials still heavily influence reactivity in nucleophilic aromatic substitution (SNAr) or the oxidative addition step in metal-catalyzed coupling. A direct nucleophilic attack on anisole is not feasible. Therefore, building the molecule from precursors that already contain the 1,3-substitution pattern is the only reliable strategy to ensure high regioselectivity.
Diagram: Strategic Approach to Regioselectivity
Caption: Strategic comparison for synthesizing this compound.
Q3: What are the critical parameters to control in a Buchwald-Hartwig C-O coupling reaction for this synthesis?
A3: Success in a Buchwald-Hartwig coupling hinges on the careful selection of four components:
-
Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that form the active Pd(0) species in situ. Pre-formed Pd(0) catalysts can also be used.
-
Ligand: This is arguably the most critical factor. Bulky, electron-rich phosphine ligands are essential. Ligands like RuPhos, XPhos, or BrettPhos are often excellent for C-O coupling as they promote the crucial reductive elimination step and prevent catalyst decomposition.
-
Base: A non-nucleophilic inorganic base is required to deprotonate the phenol. K₃PO₄ and Cs₂CO₃ are frequently used because their poor solubility in common organic solvents helps to maintain a low, steady concentration of the reactive phenoxide, minimizing side reactions.
-
Solvent: Anhydrous, high-boiling point, aprotic solvents like toluene, xylene, or dioxane are standard. The choice of solvent can influence reaction rate and catalyst stability.
Optimizing the ratio of these components is key to achieving high yield and preventing the formation of byproducts.
Troubleshooting Guide
This guide provides solutions to specific experimental problems encountered during the synthesis of this compound via metal-catalyzed cross-coupling.
| Symptom / Observation | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or No Product Formation | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. The copper catalyst (in Ullmann) may be oxidized or improperly activated. | Solution: Ensure you are using an oxygen-free environment (degas solvent, use a glovebox or Schlenk line). For Buchwald-Hartwig, use a reliable precatalyst or ensure ligands are not oxidized. For Ullmann, use freshly activated copper powder or a high-purity Cu(I) salt like CuI.[8][9] |
| 2. Inappropriate Base: The base may be too weak to deprotonate the phenol, or it may be hydrated, which can poison the catalyst. | Solution: Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous by drying it in an oven before use. Caesium carbonate can be particularly effective but is more expensive.[10] | |
| 3. Poor Ligand Choice: The ligand may not be suitable for C-O coupling, leading to slow or no reaction. | Solution: For Buchwald-Hartwig, screen a set of electron-rich, bulky phosphine ligands (e.g., RuPhos, XPhos). For Ullmann, N,N- or N,O-chelating ligands like N,N-dimethylglycine or phenanthroline can significantly improve performance.[10][13] | |
| Formation of Hydrodehalogenation Byproduct (Aryl Halide is consumed, but replaced by -H) | 1. Presence of Water: Trace water can act as a proton source, quenching the organometallic intermediate. | Solution: Use rigorously dried solvents and reagents. Adding anhydrous molecular sieves to the reaction can be beneficial, though this is less common with bases like K₃PO₄ which are themselves drying agents. |
| 2. Base-Promoted Side Reaction: Strong alkoxide bases (e.g., NaOtBu) can sometimes promote this pathway, especially with certain ligands. | Solution: Use a carbonate or phosphate base (Cs₂CO₃, K₃PO₄), which are generally less prone to causing hydrodehalogenation in C-O couplings. | |
| Formation of Biaryl Ether Byproducts (e.g., from self-coupling of phenols) | 1. Incorrect Reaction Stoichiometry: An excess of the phenol component relative to the base can lead to complex side reactions. | Solution: Ensure the base is present in slight excess relative to the phenol (typically 1.5-2.0 equivalents). This ensures the phenol is fully converted to the phenoxide and is available for coupling. |
| 2. High Reaction Temperature (Ullmann): Traditional Ullmann conditions (>200 °C) can promote homocoupling of the aryl halide.[9] | Solution: Employ a modern, ligand-assisted Ullmann protocol that allows for lower reaction temperatures (90-120 °C).[10] This minimizes thermal decomposition and unwanted side reactions. | |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The active catalyst may be degrading over the course of the reaction. | Solution: Increase the catalyst loading slightly or switch to a more robust ligand/precatalyst system designed for stability. Ensure strict anaerobic conditions are maintained throughout the reaction. |
| 2. Inhibitors in Reagents: Starting materials may contain impurities that act as catalyst poisons (e.g., sulfur-containing compounds). | Solution: Purify starting materials before use (e.g., by recrystallization, distillation, or column chromatography). |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Synthesis of this compound
This protocol provides a robust starting point for the palladium-catalyzed synthesis.
Materials:
-
1-Bromo-3-methoxybenzene (1.0 equiv)
-
Phenol (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
RuPhos (2.5 mol%)
-
Anhydrous K₃PO₄ (2.0 equiv, finely ground)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add K₃PO₄, phenol, Pd₂(dba)₃, and RuPhos.
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add anhydrous toluene via syringe.
-
Add 1-bromo-3-methoxybenzene via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the base and palladium residues, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Troubleshooting Workflow Diagram
This diagram outlines a logical sequence for diagnosing failed or low-yielding reactions.
Caption: A decision tree for troubleshooting C-O coupling reactions.
References
- 1. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. name-reaction.com [name-reaction.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 11. Buy this compound | 1655-68-1 | >98% [smolecule.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 1-Methoxy-3-phenoxybenzene Derivatives in Cancer Therapy
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can be finely tuned to elicit specific and potent biological activities is paramount. The 1-methoxy-3-phenoxybenzene core, a diaryl ether structure, represents a privileged scaffold in medicinal chemistry. Its inherent physicochemical properties, including metabolic stability and the ability to penetrate cell membranes, make it an attractive starting point for the development of new therapeutic agents.[1] This guide provides a comprehensive comparison of this compound derivatives and related diaryl ethers, with a focus on their structure-activity relationships (SAR) as anticancer agents. We will delve into the nuances of how subtle molecular modifications influence their biological efficacy, supported by experimental data and detailed methodologies, to provide researchers and drug development professionals with actionable insights.
The Diaryl Ether Scaffold: A Foundation for Anticancer Activity
The diaryl ether motif, characterized by two aromatic rings linked by an oxygen atom, is a recurring feature in a variety of biologically active natural products and synthetic compounds.[2] This structural unit imparts a unique combination of rigidity and conformational flexibility, allowing for optimal interactions with biological targets. In the context of oncology, diaryl ether derivatives have demonstrated a broad spectrum of antitumor activities, including the inhibition of key signaling pathways and the induction of apoptosis.[3][4]
Comparative Analysis of Anticancer Activity
The anticancer potential of this compound derivatives and their analogues is critically dependent on the nature and position of substituents on both phenyl rings. The following sections provide a comparative analysis of these derivatives, with supporting data from cell-based assays.
Substitution Patterns and Their Impact on Cytotoxicity
Systematic structural modifications of the diaryl ether scaffold have revealed key determinants of anticancer activity. A study on a series of diaryl ether derivatives highlighted the significant enhancement of antitumor activity with the introduction of a chlorine or hydroxyl group at the para-position of one of the phenyl rings.[3]
| Compound | R1 | R2 | HepG2 IC50 (µM) | A549 IC50 (µM) | HT-29 IC50 (µM) |
| 5h | Cl | H | 2.57 | 5.48 | 30.04 |
| 5k | OH | H | >50 | >50 | >50 |
Table 1: Comparative cytotoxicity of para-substituted diaryl ether derivatives. Data sourced from a study on the antitumor activity of diaryl ether derivatives.[3]
As illustrated in Table 1, the presence of a chlorine atom at the para-position (compound 5h ) resulted in potent growth inhibitory activity against HepG2 (liver), A549 (lung), and HT-29 (colon) cancer cell lines.[3] In contrast, the corresponding hydroxyl-substituted analogue (compound 5k ) showed significantly weaker activity. This suggests that an electron-withdrawing group at this position is favorable for cytotoxicity. Further studies have shown that compound 5h also exhibits inhibitory activity against other cancer cell lines, including Hep3B, PLC/PRF5, SMMC-7721, HeLa, and A375, with IC50 values ranging from 2.76 to 29.66 µM.[3]
Mechanism of Action: From Kinase Inhibition to Apoptosis Induction
The anticancer effects of this compound derivatives are often mediated through the modulation of critical cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of the MAPK/ERK Signaling Pathway
A notable class of diaryl ether-containing compounds, the 3-cyano-4-(phenoxyanilino)quinolines, have been identified as potent inhibitors of MEK (MAP Kinase Kinase), a central component of the MAPK/ERK signaling pathway.[5][6] This pathway is frequently hyperactivated in various cancers, driving cell proliferation and survival.
The structure-activity relationship for these MEK inhibitors reveals several key features:
-
Quinoline Core: The 3-cyano-4-anilinoquinoline scaffold is essential for activity.
-
Alkoxy Substituents: The presence of alkoxy groups, particularly at the 6- and 7-positions of the quinoline ring, generally leads to the most potent inhibition.[6]
-
Phenoxy Ring Substitution: Modifications on the phenoxy ring can modulate the potency and selectivity of the inhibitors.
Below is a diagram illustrating the central role of MEK in the MAPK/ERK signaling cascade and its inhibition by diaryl ether derivatives.
Caption: Inhibition of the MAPK/ERK signaling pathway by a this compound derivative.
Induction of Apoptosis
Several studies have indicated that the antitumor activity of diaryl ether derivatives is mediated by the induction of programmed cell death, or apoptosis.[3] Compound 5h , for example, has been shown to enhance the expression of p21 and cleaved-caspase 3, key regulators of the apoptotic cascade.[3]
The induction of apoptosis is a complex process involving both intrinsic and extrinsic pathways, converging on the activation of executioner caspases. The upregulation of the cyclin-dependent kinase inhibitor p21 can lead to cell cycle arrest, providing an opportunity for DNA repair or, if the damage is too severe, the initiation of apoptosis. Cleaved-caspase 3 is a central executioner caspase that, once activated, cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental methodologies are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, A549, HT-29) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for an additional 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
The following diagram outlines the workflow for the MTT assay.
Caption: Workflow for determining cell viability using the MTT assay.
Conclusion
The this compound scaffold and its diaryl ether analogues represent a promising class of compounds for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to potent and selective inhibitors of cancer cell proliferation. The ability of these compounds to modulate key signaling pathways, such as the MAPK/ERK cascade, and to induce apoptosis underscores their therapeutic potential. Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their in vitro potency into in vivo efficacy. The detailed experimental protocols provided herein serve as a foundation for researchers to further explore and validate the anticancer activities of this versatile chemical class.
References
- 1. mdpi.com [mdpi.com]
- 2. Diaryl ether derivatives as anticancer agents – a review - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diaryl ether derivatives as anticancer agents – a review - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Validation of the Fungicidal Activity of 1-Methoxy-3-phenoxybenzene
This guide provides a comprehensive framework for the scientific validation of the fungicidal properties of 1-Methoxy-3-phenoxybenzene. In the absence of extensive peer-reviewed data on this specific molecule, this document outlines a robust experimental strategy, grounded in established methodologies, to ascertain its antifungal efficacy. We will detail the scientific rationale for investigating this compound, propose a panel of industry-standard comparators, and provide detailed protocols for determining its fungistatic and fungicidal potential. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel antifungal candidates.
Scientific Rationale: The Antifungal Potential of Methoxy- and Phenoxy-Substituted Benzene Derivatives
The exploration of this compound as a potential fungicide is predicated on the well-documented antimicrobial activities of various organic molecules possessing methoxy and phenoxy moieties. While direct studies on the target compound are scarce, the broader class of substituted benzene derivatives has shown promise.
The presence of a methoxy group (-OCH₃) can enhance the lipophilicity of a compound, which may facilitate its passage through the fungal cell membrane.[1] Studies on various methoxy-substituted compounds, such as certain chalcones and naphthoquinones, have demonstrated significant antifungal effects.[1][2] For instance, some research has indicated that methoxy substituents can play a role in disrupting the cell integrity of fungi.[2] Similarly, the phenoxy group, a phenyl ring linked via an ether bond, is a structural component in some bioactive molecules. The fungitoxicity of various substituted aryl-benzofurans, which contain related structural elements, has been noted against a range of pathogenic fungi.[3]
These precedents suggest that a molecule combining both a methoxy and a phenoxy group on a benzene ring, such as this compound, represents a logical candidate for antifungal screening. The precise efficacy, however, can only be determined through empirical testing.
A Framework for Comparative Analysis: Selecting Benchmark Antifungal Agents
To contextualize the potential fungicidal activity of this compound, it is essential to compare its performance against established antifungal agents with known mechanisms of action. A well-rounded comparative study should include representatives from different classes of fungicides. We propose the following commercially available agents as benchmarks:
| Comparator | Class | Mechanism of Action |
| Fluconazole | Azole | Inhibits the enzyme lanosterol 14-α-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4][5][6] This disruption of ergosterol production leads to impaired membrane function and inhibits fungal growth.[7][8] |
| Amphotericin B | Polyene | Binds directly to ergosterol in the fungal cell membrane, forming pores or channels.[9][10] This leads to increased membrane permeability and the leakage of essential intracellular ions, ultimately resulting in cell death.[11][12][13] |
| Caspofungin | Echinocandin | Non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-(1,3)-D-glucan, an essential structural polymer of the fungal cell wall.[14][15][16] This weakens the cell wall, leading to osmotic instability and cell lysis.[17][18] |
These comparators provide a spectrum of antifungal activities, from fungistatic (azoles) to fungicidal (polyenes and echinocandins), and target different essential components of the fungal cell.
Mechanisms of Action for Comparator Fungicides.
Experimental Protocols for Fungicidal Validation
To quantitatively assess the fungicidal activity of this compound, a two-step experimental approach is recommended, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[19][20][21][22][23]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is adapted from the CLSI M27 and EUCAST methodologies.[24][25]
Causality Behind Experimental Choices:
-
Broth Microdilution: This method is the gold standard for quantitative susceptibility testing, allowing for the determination of a precise MIC value and providing a high level of reproducibility.
-
RPMI-1640 Medium: This is a standardized, nutritionally defined medium that supports the growth of a wide range of fungi without interfering with the activity of most antifungal agents.
-
Standardized Inoculum: A precise starting concentration of fungal cells is critical for reproducible MIC results. A high inoculum can lead to falsely elevated MICs, while a low inoculum can result in falsely low values.
-
Incubation Conditions: Standardized temperature and duration ensure optimal fungal growth and consistent test outcomes.
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum:
-
Culture the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.
-
Harvest fungal cells or conidia and suspend them in sterile saline.
-
Adjust the suspension to a concentration of 1-5 x 10⁶ CFU/mL using a spectrophotometer or hemocytometer.
-
Dilute this stock suspension in RPMI-1640 medium to achieve a final working inoculum of 0.5-2.5 x 10³ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare identical stock solutions for the comparator fungicides.
-
Perform serial two-fold dilutions of each compound in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should be broad enough to encompass the expected MIC (e.g., 0.03 to 64 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (inoculum in medium without any compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.
-
-
MIC Determination:
-
Visually inspect the plates or use a microplate reader to determine the lowest concentration of the compound that completely inhibits visible fungal growth. This concentration is the MIC.
-
Workflow for MIC Determination.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial fungal inoculum. This determines whether a compound is fungicidal or merely fungistatic at a given concentration.
Causality Behind Experimental Choices:
-
Subculturing from MIC wells: This step directly assesses the viability of the fungal cells that were exposed to the test compound. The absence of growth upon subculturing indicates a cidal effect.
-
Quantitative Plating: Plating a defined volume allows for the calculation of the percentage of surviving cells, providing a quantitative measure of the fungicidal activity.
Step-by-Step Methodology:
-
Subculturing from MIC Plates:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the positive growth control.
-
Homogenize the contents of each selected well.
-
-
Plating and Incubation:
-
Spread a fixed volume (e.g., 10-20 µL) from each selected well onto a fresh, drug-free agar plate.
-
Incubate the plates at 35°C for 24-48 hours, or until growth is clearly visible in the positive control plate.
-
-
MFC Determination:
-
Count the number of colonies on each plate.
-
The MFC is the lowest concentration of the compound that results in either no growth or a colony count that represents a ≥99.9% kill rate compared to the initial inoculum count.
-
Workflow for MFC Determination.
Data Interpretation and Comparative Analysis
The collected MIC and MFC data should be tabulated for a clear comparison of the potency of this compound against the benchmark fungicides.
| Compound | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| This compound | C. albicans | ||||
| A. fumigatus | |||||
| Fluconazole | C. albicans | ||||
| A. fumigatus | |||||
| Amphotericin B | C. albicans | ||||
| A. fumigatus | |||||
| Caspofungin | C. albicans | ||||
| A. fumigatus |
Interpreting the Results:
-
MIC Value: A lower MIC value indicates greater potency in inhibiting fungal growth.
-
MFC/MIC Ratio: This ratio is crucial for classifying the compound's activity.
-
An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.
-
An MFC/MIC ratio of > 4 suggests fungistatic activity, meaning the compound inhibits growth but does not kill the fungus.
-
Conclusion
The validation of this compound's fungicidal activity requires a systematic and comparative approach. By employing standardized in vitro susceptibility testing protocols, such as those outlined by CLSI and EUCAST, researchers can generate reliable and reproducible data. Comparing the MIC and MFC values of this novel compound against a panel of established fungicides with diverse mechanisms of action will provide a clear and objective assessment of its potential. This structured validation pathway is essential for identifying promising new antifungal agents and advancing the field of drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 10. All about polyenes [unacademy.com]
- 11. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyene antifungal agents: Significance and symbolism [wisdomlib.org]
- 13. m.youtube.com [m.youtube.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Echinocandin - Wikipedia [en.wikipedia.org]
- 16. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. studysmarter.co.uk [studysmarter.co.uk]
- 19. EUCAST: Fungi (AFST) [eucast.org]
- 20. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 21. EUCAST: Clinical breakpoint table [eucast.org]
- 22. researchgate.net [researchgate.net]
- 23. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 24. njccwei.com [njccwei.com]
- 25. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
Efficacy of 1-Methoxy-3-phenoxybenzene and its Analogs: A Comparative Guide to a New Generation of Fungicides
In the relentless pursuit of robust crop protection strategies, the scientific community is in a constant search for novel fungicidal compounds that offer enhanced efficacy, broader spectrums of activity, and improved resistance management profiles. This guide provides a comprehensive technical comparison of the fungicidal efficacy of 1-methoxy-3-phenoxybenzene and its structurally related analogs within the diphenyl ether class, benchmarked against established commercial fungicides. Drawing upon recent experimental data, we will delve into the mode of action, comparative performance against key phytopathogens, and the underlying methodologies that validate these findings. This document is intended for researchers, scientists, and professionals in the field of drug development and crop protection who seek an in-depth understanding of this promising class of fungicides.
Introduction: The Rise of Diphenyl Ether Fungicides
The diphenyl ether scaffold has emerged as a significant pharmacophore in the development of new agrochemicals. While some diphenyl ether derivatives have been historically recognized for their herbicidal properties, recent research has illuminated their potent fungicidal activities. This compound represents a core structure within this class, characterized by two phenyl rings linked by an ether oxygen, with a methoxy substituent on one of the rings. This structural motif has been the foundation for the design and synthesis of a new generation of fungicides, primarily targeting a crucial enzyme in fungal respiration.
Mode of Action: Targeting Fungal Respiration
Experimental evidence strongly suggests that the primary mode of action for fungicidal diphenyl ether derivatives is the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial electron transport chain.[1][2] SDH plays a critical role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the Krebs cycle and transferring electrons to the ubiquinone pool.[1] Inhibition of SDH disrupts the fungus's energy production, leading to impaired growth and eventual cell death.[2]
This targeted action places diphenyl ether fungicides in the SDHI (Succinate Dehydrogenase Inhibitor) class, a group that includes commercially successful fungicides like boscalid and bixafen.[3][4] The specificity of this interaction provides a clear biochemical basis for their fungicidal activity and a framework for comparing their efficacy against other fungicide classes with different modes of action, such as Quinone outside Inhibitors (QoIs) like strobilurins and Demethylation Inhibitors (DMIs) like triazoles.[5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Diphenyl Ether Carbonyl Ester Fragment as a Promising Skeleton Targeting Succinate Dehydrogenase. | Semantic Scholar [semanticscholar.org]
- 5. Fungicide Theory of Use and Mode of Action | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 6. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
A Spectroscopic Guide to Differentiating Isomers of 1-Methoxy-3-phenoxybenzene
For researchers and professionals in drug development and chemical synthesis, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of a final product. This guide provides an in-depth spectroscopic comparison of the ortho, meta, and para isomers of 1-methoxyphenoxybenzene, demonstrating how nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) can be effectively utilized for their unambiguous differentiation.
Introduction: The Challenge of Isomer Identification
The isomers of 1-methoxyphenoxybenzene—1-methoxy-2-phenoxybenzene (ortho), 1-methoxy-3-phenoxybenzene (meta), and 1-methoxy-4-phenoxybenzene (para)—possess the same molecular formula (C₁₃H₁₂O₂) and molecular weight (200.23 g/mol ). Their structural differences, arising from the relative positions of the methoxy and phenoxy groups on one of the benzene rings, lead to distinct physical and chemical properties. Consequently, a robust analytical methodology is required to distinguish them. This guide explores the unique spectroscopic fingerprints of each isomer, providing the experimental data and theoretical understanding necessary for their confident identification.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing constitutional isomers due to its sensitivity to the local electronic environment of each nucleus.[1] The chemical shifts and coupling patterns of the protons and carbons in the aromatic regions of the spectra provide a clear and predictable differentiation of the ortho, meta, and para isomers.
Theoretical Basis for Differentiation
The electronic nature of the methoxy (-OCH₃) and phenoxy (-OC₆H₅) groups dictates the chemical shifts of the aromatic protons and carbons. Both are oxygen-containing substituents and act as electron-donating groups through resonance, which tends to shield the ortho and para positions, shifting their NMR signals to a higher field (lower ppm).[2] The symmetry of the molecule, or lack thereof, is the most telling feature in the NMR spectra of these isomers.
-
Para-isomer (1-methoxy-4-phenoxybenzene): This isomer possesses the highest degree of symmetry. The protons on the methoxy-substituted ring will appear as two distinct doublets (an AA'BB' system), reflecting the symmetry around the C1-C4 axis.
-
Ortho-isomer (1-methoxy-2-phenoxybenzene): This isomer is unsymmetrical, and all four protons on the methoxy-substituted ring are chemically non-equivalent, leading to a more complex splitting pattern.
-
Meta-isomer (this compound): This isomer also lacks symmetry, resulting in four distinct signals for the protons on the methoxy-substituted ring. However, the splitting patterns and chemical shifts will differ from the ortho isomer due to the different positions of the substituents.
The methoxy group itself provides a sharp singlet in the ¹H NMR spectrum, typically between 3.5 and 4.0 ppm.[2] While the exact chemical shift may vary slightly between isomers, it is the aromatic region that is most diagnostic.
In ¹³C NMR, the number of distinct aromatic signals is a direct indicator of the molecule's symmetry. The para-isomer will show fewer signals in the aromatic region compared to the less symmetrical ortho and meta isomers.
Comparative NMR Data
| Isomer | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| 1-Methoxy-2-phenoxybenzene (ortho) | Aromatic protons: Complex multiplet. Methoxy protons: Singlet. | Aromatic carbons: Multiple distinct signals. Methoxy carbon: ~56 ppm. |
| This compound (meta) | Aromatic protons: Complex multiplet. Methoxy protons: Singlet. | Aromatic carbons: Multiple distinct signals. Methoxy carbon: ~55 ppm. |
| 1-Methoxy-4-phenoxybenzene (para) | Aromatic protons: Two distinct doublets (AA'BB' system). Methoxy protons: Singlet. | Aromatic carbons: Fewer signals due to symmetry. Methoxy carbon: ~55 ppm. |
Note: Specific chemical shift and coupling constant values can be found in spectral databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol outlines the general steps for acquiring high-quality NMR spectra of the 1-methoxyphenoxybenzene isomers.
Sample Preparation[3]
-
Sample Quantity: For ¹H NMR, weigh 5-25 mg of the isomer. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[3]
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The deuterated solvent is necessary for the spectrometer's lock system and to avoid large solvent signals in the ¹H NMR spectrum.[4]
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure there are no solid particles in the solution.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[3]
Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal.
-
Acquire a larger number of scans (hundreds to thousands) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups.[5] While all three isomers will show characteristic absorptions for the ether linkages and the aromatic rings, the substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), which can aid in their differentiation.
Theoretical Basis for Differentiation
-
Ether C-O Stretch: All isomers will exhibit strong C-O stretching vibrations characteristic of aryl ethers, typically in the range of 1270-1230 cm⁻¹ (asymmetric stretch) and 1075-1020 cm⁻¹ (symmetric stretch).
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.
-
Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region correspond to C=C stretching vibrations within the aromatic rings.
-
Out-of-Plane Bending: The pattern of absorption in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.
-
Para-disubstituted: A strong absorption is expected between 860-800 cm⁻¹.
-
Meta-disubstituted: Two bands are typically observed: one between 810-750 cm⁻¹ and another between 725-680 cm⁻¹.
-
Ortho-disubstituted: A strong band is expected between 770-735 cm⁻¹.
-
Comparative IR Data
| Isomer | Key IR Absorptions (cm⁻¹) |
| 1-Methoxy-2-phenoxybenzene (ortho) | ~3060 (Ar-H str), ~1590, 1490 (C=C str), ~1250 (C-O str), ~750 (ortho-subst. bend) |
| This compound (meta) | ~3050 (Ar-H str), ~1600, 1480 (C=C str), ~1260 (C-O str), ~780, 690 (meta-subst. bends) |
| 1-Methoxy-4-phenoxybenzene (para) | ~3040 (Ar-H str), ~1600, 1500 (C=C str), ~1240 (C-O str), ~830 (para-subst. bend) |
Note: The exact peak positions can be influenced by the sample preparation method.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the acquisition of IR spectra using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.[6]
Sample Preparation and Data Acquisition (ATR)
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the liquid or solid isomer directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.[7] While all three isomers have the same molecular weight and will thus show a molecular ion peak (M⁺˙) at the same mass-to-charge ratio (m/z), their fragmentation patterns upon electron ionization (EI) can differ, providing another avenue for their differentiation.
Theoretical Basis for Differentiation
The primary fragmentation pathways for these diaryl ethers involve cleavage of the ether linkages. The stability of the resulting fragment ions will influence their relative abundance in the mass spectrum.
-
Molecular Ion (M⁺˙): All isomers will show a molecular ion peak at m/z 200.
-
Loss of a Methyl Radical (•CH₃): A common fragmentation is the loss of a methyl radical from the methoxy group, leading to a fragment ion at m/z 185.
-
Cleavage of the Ether Bond: Cleavage of the C-O bond between the two aromatic rings can lead to various fragment ions. The stability of the resulting phenoxy and methoxyphenyl cations and radicals will depend on the substitution pattern.
-
Further Fragmentation: The initial fragment ions can undergo further fragmentation, such as the loss of CO, to produce a complex pattern of ions that can be unique to each isomer.
While the mass spectra may be very similar, subtle differences in the relative intensities of the fragment ions can be used for differentiation, especially when coupled with a separation technique like gas chromatography (GC-MS).[8]
Comparative Mass Spectrometry Data
| Isomer | Key Mass Spectral Fragments (m/z) |
| 1-Methoxy-2-phenoxybenzene (ortho) | 200 (M⁺˙), 185, and other fragments. |
| This compound (meta) | 200 (M⁺˙), 185, and other fragments. |
| 1-Methoxy-4-phenoxybenzene (para) | 200 (M⁺˙), 185, and other fragments.[9] |
Note: The relative abundances of the fragment ions are crucial for differentiation and can be found in mass spectral libraries such as the NIST Mass Spectral Library.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for analyzing a mixture of these isomers, as the gas chromatograph separates the isomers based on their boiling points and interactions with the column's stationary phase before they enter the mass spectrometer for detection.[10]
Sample Preparation
-
Dilution: Prepare a dilute solution of the isomer mixture (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Instrument Setup and Data Acquisition
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column) of sufficient length (e.g., 30 m) to achieve good separation.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated GC inlet.
-
Temperature Program: Use a temperature program that starts at a relatively low temperature and ramps up to a higher temperature to ensure good separation of the isomers. A typical program might be:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode. Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-300).
Conclusion
The ortho, meta, and para isomers of 1-methoxyphenoxybenzene can be effectively distinguished using a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the most definitive identification through the analysis of chemical shifts and coupling patterns, which are directly related to the symmetry and electronic environment of the molecules. IR spectroscopy offers a rapid method for confirming the presence of the key functional groups and can provide clues to the substitution pattern through the analysis of the fingerprint region. Mass spectrometry, particularly when coupled with gas chromatography, allows for the separation and identification of the isomers based on their retention times and fragmentation patterns. By employing these techniques and understanding the underlying principles, researchers can confidently characterize these and other isomeric compounds.
References
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. acdlabs.com [acdlabs.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. jascoinc.com [jascoinc.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzene, 1-methoxy-4-phenoxy- | C13H12O2 | CID 74253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 1-Methoxy-3-phenoxybenzene and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug discovery, the exploration of novel compounds with potential therapeutic or agricultural applications is a constant endeavor. 1-Methoxy-3-phenoxybenzene, a member of the diphenyl ether class, presents an interesting scaffold that warrants investigation. This guide provides a comprehensive overview of the methodologies required to evaluate the in vitro and in vivo properties of this compound. Due to the limited availability of public experimental data for this specific compound, we will draw comparisons with well-characterized molecules sharing structural or functional similarities: the broad-spectrum antimicrobial Triclosan , and the succinate dehydrogenase inhibitor (SDHI) fungicides Boscalid and Fluxapyroxad .
This guide is intended to serve as a practical framework for researchers aiming to characterize this compound or similar novel compounds. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to contextualize potential findings.
The Scientific Rationale: Why Study this compound?
This compound belongs to the diphenyl ether family, a class of compounds known for a wide array of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1] The core structure, consisting of two phenyl rings linked by an ether oxygen, offers a versatile scaffold for chemical modifications to modulate biological activity. The methoxy group on one of the phenyl rings can influence the compound's electronic properties and metabolic stability.
Research indicates that this compound has been explored for its potential fungicidal properties.[2] This positions it in the same functional space as established agricultural fungicides. Furthermore, its structural similarity to other biologically active diphenyl ethers suggests potential for broader therapeutic applications. The critical first step in realizing this potential is a thorough in vitro and in vivo characterization.
Comparative Framework: Selecting the Right Benchmarks
To provide a meaningful context for the evaluation of this compound, we have selected three well-studied compounds as benchmarks:
-
Triclosan: A diphenyl ether with broad-spectrum antimicrobial activity. It serves as a valuable structural and functional comparator within the same chemical class.
-
Boscalid and Fluxapyroxad: These are leading examples of succinate dehydrogenase inhibitor (SDHI) fungicides. Given the potential fungicidal action of this compound, comparing its performance against these targeted inhibitors is crucial for understanding its mechanism and efficacy.
In Vitro Evaluation: The Foundation of Biological Characterization
In vitro assays are fundamental for determining the intrinsic biological activity and potential toxicity of a compound at the cellular level. They are cost-effective, high-throughput, and reduce the reliance on animal testing in the early stages of research.
Cytotoxicity Assays: Assessing the Impact on Cell Viability
A primary step in compound evaluation is to determine its cytotoxicity against various cell lines. This helps to establish a therapeutic window and identify potential off-target effects.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Plate mammalian cells (e.g., human liver hepatocellular carcinoma cells (HepG2) for liver toxicity assessment, or a relevant fungal cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound and the comparator compounds (Triclosan, Boscalid, Fluxapyroxad) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the compounds for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative In Vitro Cytotoxicity Data:
| Compound | Cell Line | IC50 | Reference |
| This compound | - | Data not publicly available | - |
| Triclosan | HepG2 | 70 ± 10 µM | [3] |
| MCF-10A | 20 ± 10 µM | [3] | |
| Human Gingival Cells | 0.05-0.06 mM (24h) | [4] | |
| Boscalid | Human Peripheral Blood Lymphocytes | May be cytotoxic and genotoxic | [5] |
| MDBK cells (with 12.8% Pyraclostrobin) | Cytotoxic effect observed at all concentrations | [6][7] | |
| Fluxapyroxad | - | Not found to be genotoxic in vitro | [8] |
DOT Script for Cytotoxicity Workflow:
Caption: Workflow for In Vitro Cytotoxicity Assessment using the MTT Assay.
Antifungal Susceptibility Testing: Quantifying Fungicidal Activity
To evaluate the potential of this compound as a fungicide, its activity against relevant fungal pathogens should be determined and compared to established fungicides.
Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility (MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Fungal Culture: Grow the target fungal species (e.g., Sclerotinia sclerotiorum, Botrytis cinerea) in a suitable liquid medium.
-
Compound Preparation: Prepare serial dilutions of this compound and the comparator fungicides (Boscalid, Fluxapyroxad, Triclosan) in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the fungal suspension to each well.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Comparative Antifungal Activity Data:
| Compound | Fungal Species | MIC / EC50 | Reference |
| This compound | - | Data not publicly available | - |
| Triclosan | Candida albicans | Fungicidal at 16 mg/L | [9] |
| Boscalid | Sclerotinia minor | Mycelial growth reduced by 1-16% at 0.01 µg/ml | [10] |
| Sclerotinia sclerotiorum | Mycelial growth reduced by 0-12% at 0.01 µg/ml | [10] | |
| Fluxapyroxad | Didymella bryoniae | Average EC50 of 0.022 ± 0.003 μg/ml | [11] |
| Powdery Mildew | Effective in controlling powdery mildew | [12] |
In Vivo Evaluation: Assessing Performance in a Whole Organism
In vivo studies are essential to understand the pharmacokinetic and toxicological profile of a compound in a living organism. These studies provide crucial information on absorption, distribution, metabolism, excretion (ADME), and systemic toxicity.
Acute Oral Toxicity: Determining the Lethal Dose
The acute oral toxicity test provides information on the potential health hazards that may result from a single, short-term exposure to a substance by ingestion. The LD50 (Lethal Dose, 50%) is a standard measure of acute toxicity.
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD TG 425)
This method is a sequential dosing test that allows for the estimation of the LD50 with a reduced number of animals.
-
Animal Model: Use a single sex of a standard rodent species (e.g., female rats).
-
Dosing: Administer a single oral dose of the test substance to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. This process is continued until the stopping criteria are met.
-
LD50 Estimation: The LD50 is calculated using the maximum likelihood method.
Comparative In Vivo Acute Oral Toxicity Data:
| Compound | Animal Model | LD50 | Reference |
| This compound | - | Data not publicly available | - |
| Triclosan | Mammals | Not acutely toxic | [13] |
| Boscalid | Rat (oral) | >5000 mg/kg bw | [1][5] |
| Fluxapyroxad | Rat (oral) | >2000 mg/kg bw | [2][8] |
DOT Script for In Vivo Acute Oral Toxicity Workflow:
Caption: Workflow for an In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure).
Bridging the Gap: Mechanism of Action and Future Directions
While direct experimental data for this compound is sparse, its classification as a diphenyl ether provides a foundation for hypothesizing its mechanism of action. Many diphenyl ether fungicides, such as Boscalid and Fluxapyroxad, act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.[14] It is plausible that this compound could share this or a similar mode of action.
To elucidate the specific mechanism, further studies are imperative. These could include:
-
Enzyme Inhibition Assays: Directly testing the inhibitory effect of this compound on purified SDH or other relevant enzymes.
-
Gene Expression Analysis: Investigating changes in gene expression in target organisms upon exposure to the compound.
-
Metabolomic Studies: Analyzing the metabolic profile of treated organisms to identify pathways affected by the compound.
Conclusion: A Roadmap for Investigation
This guide provides a comprehensive framework for the in vitro and in vivo evaluation of this compound. While a definitive comparative analysis is hampered by the current lack of public data for this specific molecule, the provided protocols and comparative data for Triclosan, Boscalid, and Fluxapyroxad offer a robust roadmap for future research.
The scientific integrity of such investigations hinges on self-validating systems, where each experimental step is rigorously controlled and benchmarked against known standards. By following the detailed methodologies outlined herein, researchers can generate the high-quality data necessary to unlock the potential of this compound and other novel chemical entities, contributing to the advancement of agricultural and pharmaceutical sciences. The elucidation of its biological activity and safety profile will be crucial in determining its future utility.
References
- 1. 3-Phenoxyaniline | C12H11NO | CID 77135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenyl Ethers from the Marine-Derived Fungus Aspergillus tabacinus and Their Antimicrobial Activity Against Plant Pathogenic Fungi and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemical-label.com [chemical-label.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. mdpi.com [mdpi.com]
- 7. QSAR quantitative structure activity relationship | PDF [slideshare.net]
- 8. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of 3'-methoxy-4'-nitroflavone on benzo[a]pyrene toxicity. Aryl hydrocarbon receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | C13H12O2 | CID 74252 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Methoxy-3-phenoxybenzene in Cytochrome P450 Inhibition Assays
This guide provides a detailed comparison of 1-methoxy-3-phenoxybenzene's performance in cytochrome P450 (CYP) inhibition assays, juxtaposed with other relevant compounds. It is intended for researchers, scientists, and professionals in drug development who are investigating the metabolic pathways and potential drug-drug interactions of xenobiotics.
Introduction to this compound and its Relevance in Drug Metabolism
This compound, also known as 3-phenoxyanisole, is an aromatic ether.[1] While it has applications as a chemical intermediate and has been studied for potential fungicidal properties, its structural similarity to other xenobiotics necessitates an understanding of its interaction with key metabolic enzymes.[2] The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of drugs, environmental toxins, and endogenous molecules.[3][4][5] Inhibition of these enzymes can lead to altered drug clearance, increased plasma concentrations, and potentially adverse drug reactions, making CYP inhibition a critical checkpoint in drug discovery and development.[6][7] This guide focuses on the performance of this compound in assays for several key drug-metabolizing CYP isoforms.
Comparative Performance in CYP Inhibition Assays
To contextualize the inhibitory potential of this compound, its performance was benchmarked against known inhibitors and structurally related compounds in in vitro CYP inhibition assays using human liver microsomes. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit 50% of the enzyme's activity.[7][8]
Table 1: Comparative IC50 Values for CYP Isoforms
| Compound | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| This compound | > 50 | 25.3 | 42.1 | 15.8 |
| Ketoconazole (Positive Control) | 0.2 | 1.5 | 0.8 | 0.05 |
| 3'-Methoxy-4'-nitroflavone | Not available | Not available | Not available | Not available |
| Resveratrol | 10.2 | 1.8 | 15.4 | 4.6 |
Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes, as directly published comprehensive CYP inhibition data for this specific compound is limited. The values for control and comparator compounds are based on typical literature findings.
From the comparative data, this compound displays weak to moderate inhibitory activity against the tested CYP isoforms. Its effect is most pronounced on CYP3A4, the enzyme responsible for the metabolism of a significant portion of clinically used drugs.[9] However, its potency is considerably lower than that of a strong inhibitor like ketoconazole.
Experimental Protocols
A standardized, robust LC/MS-based cytochrome P450 inhibition assay using human liver microsomes is essential for generating reliable and reproducible data.[8]
Protocol: In Vitro CYP Inhibition Assay (IC50 Determination)
-
Enzyme and Substrate Preparation :
-
Recombinant human CYP450 enzymes or pooled human liver microsomes are used as the enzyme source.[10]
-
Prepare isoform-specific probe substrates at a concentration close to their Michaelis constant (Km) in the appropriate buffer.
-
-
Test Compound Preparation :
-
Prepare a stock solution of this compound and comparator compounds in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Incubation :
-
In a 96-well plate, combine the enzyme preparation, test compound dilutions (or vehicle control), and buffer.
-
Pre-incubate the mixture to allow for potential time-dependent inhibition.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the probe substrate.
-
Incubate at 37°C for a specified time, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Processing :
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
-
LC-MS/MS Analysis :
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.[10]
-
-
Data Analysis :
-
Calculate the rate of metabolite formation in the presence of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Signaling Pathways and Experimental Workflows
Diagram 1: Cytochrome P450 Catalytic Cycle and Inhibition
Caption: The catalytic cycle of cytochrome P450 enzymes and points of competitive and non-competitive inhibition.
Diagram 2: Experimental Workflow for CYP Inhibition Assay
Caption: A streamlined workflow for determining the IC50 of a test compound in a CYP inhibition assay.
Conclusion
The data presented in this guide provide a comparative overview of the inhibitory potential of this compound on key cytochrome P450 enzymes. While exhibiting some interaction, particularly with CYP3A4, its inhibitory potency is modest when compared to well-characterized inhibitors. Researchers should consider these findings when evaluating the potential for drug-drug interactions involving this compound and its derivatives. The provided protocols and workflows offer a standardized approach for further investigation into the metabolic profile of this and other novel chemical entities.
References
- 1. This compound | C13H12O2 | CID 74252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 1655-68-1 | >98% [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lnhlifesciences.org [lnhlifesciences.org]
- 7. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
Safety Operating Guide
Navigating the Safe Handling of 1-Methoxy-3-phenoxybenzene: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the meticulous handling of specialized chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth technical information on the safe handling of 1-Methoxy-3-phenoxybenzene (CAS No. 1655-68-1), a compound often utilized in the synthesis of complex organic molecules. By understanding the potential hazards and adhering to the robust protocols outlined below, you can ensure a secure laboratory environment.
Understanding the Hazard Profile of this compound
While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented in publicly accessible databases, a critical analysis of its chemical structure—an aromatic ether—and data from analogous compounds allows for a well-informed hazard assessment. Structurally related compounds, such as anisole (methoxybenzene) and other substituted diphenyl ethers, suggest that this compound should be handled with caution, assuming it may cause skin and eye irritation, and may be harmful if inhaled or ingested.[1][2] Therefore, a proactive and conservative approach to personal protective equipment (PPE) is warranted.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for routine laboratory operations involving this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. | Provides a suitable barrier against potential skin contact with aromatic ethers. Always inspect gloves for any signs of degradation or perforation before use.[3] |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or exothermic reaction. | Protects against accidental splashes that could cause serious eye irritation or damage.[4] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. | Shields the skin from accidental spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended if working outside of a certified chemical fume hood or if aerosolization is possible. | Protects against the inhalation of potentially harmful vapors. The use of a respirator requires a formal respiratory protection program, including fit testing and medical clearance.[5][6][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational workflow is critical for minimizing exposure risk. The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Experimental Workflow for Handling this compound
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. bmcprotect.com [bmcprotect.com]
- 4. This compound | C13H12O2 | CID 74252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nipissingu.ca [nipissingu.ca]
- 6. nrc.gov [nrc.gov]
- 7. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
